Phenosulfazole
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7-1-3-8(4-2-7)16(13,14)11-9-10-5-6-15-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACAGZMXLDQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199480 | |
| Record name | Phenosulfazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-54-8 | |
| Record name | 4-Hydroxy-N-2-thiazolylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenosulfazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenosulfazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenosulfazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOSULFAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9TT76535D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Phenosulfazole?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosulfazole, also known by synonyms such as Phenolsulfazole and Virazene, is a sulfonamide compound. Historically, it has been investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, properties, and a generalized synthesis protocol for this compound. Additionally, it details the well-established antibacterial mechanism of action for the sulfonamide class of compounds, to which this compound belongs.
Chemical Structure and Properties
This compound is chemically designated as 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide. Its structure is characterized by a phenol group linked to a sulfonamide moiety, which in turn is attached to a thiazole ring.
Caption: Chemical structure of this compound.
Quantitative Chemical Data
| Property | Value | Reference |
| IUPAC Name | 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | [1] |
| Molecular Formula | C₉H₈N₂O₃S₂ | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| CAS Number | 515-54-8 | [1] |
| SMILES | C1=CC(=CC=C1O)S(=O)(=O)NC2=NC=CS2 | [1] |
| InChI | InChI=1S/C9H8N2O3S2/c12-7-1-3-8(4-2-7)16(13,14)11-9-10-5-6-15-9/h1-6,12H,(H,10,11) | |
| InChIKey | JBACAGZMXLDQCR-UHFFFAOYSA-N |
Experimental Data
Infrared Spectroscopy
An FTIR spectrum of this compound is available in the PubChem database. The spectrum was obtained using a KBr wafer technique. Characteristic peaks for sulfonamides would be expected, including S=O stretching vibrations (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), N-H stretching, and vibrations associated with the aromatic and thiazole rings.
Experimental Protocols
General Synthesis of N-(Thiazol-2-yl)benzenesulfonamide Derivatives
The following is a generalized experimental protocol for the N-sulfonylation of 2-aminothiazole, which can be adapted for the synthesis of this compound. This procedure is based on established methods for synthesizing similar sulfonamide compounds.
Materials:
-
2-Aminothiazole
-
4-Acetoxybenzenesulfonyl chloride (as a precursor to the 4-hydroxy group)
-
Sodium acetate
-
Distilled water
-
Ethanol
-
Hydrochloric acid (for deprotection)
Procedure:
-
Sulfonylation: In a suitable reaction vessel, dissolve sodium acetate in distilled water. To this solution, add 4-acetoxybenzenesulfonyl chloride and 2-aminothiazole.
-
Heat the reaction mixture to 80-85 °C with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, 4-acetoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, will precipitate as a solid.
-
Isolate the solid product by filtration and wash with water.
-
Deprotection of the Hydroxyl Group: The resulting acetoxy-protected compound is then subjected to hydrolysis to yield the final product, this compound. This can be achieved by heating the compound in the presence of a dilute acid, such as hydrochloric acid.
-
After the deprotection is complete (monitored by TLC), the reaction mixture is cooled, and the pH is adjusted to neutral to precipitate the this compound.
-
The final product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, as a sulfonamide, is presumed to exert its antibacterial effect through the inhibition of the folic acid synthesis pathway in susceptible bacteria. This is a well-documented mechanism for this class of drugs.
Caption: Proposed antibacterial mechanism of this compound.
The diagram above illustrates the key steps in the bacterial folic acid synthesis pathway. Dihydropteroate synthase is a crucial enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid. Due to their structural similarity to PABA, sulfonamides like this compound act as competitive inhibitors of this enzyme. By blocking this step, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Consequently, the inhibition of this pathway halts bacterial growth and replication.
References
An In-depth Technical Guide to the Synthesis of Phenosulfazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Phenosulfazole, a sulfonamide compound incorporating a thiazole moiety. The document details the primary synthetic pathway, starting materials, and experimental protocols, supported by quantitative data and a visual representation of the synthesis.
Introduction
This compound, chemically known as N-(thiazol-2-yl)benzenesulfonamide, belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. The synthesis of this compound is a multi-step process that begins with commercially available or readily synthesizable starting materials. This guide will elaborate on the convergent synthesis strategy, which involves the preparation of two key intermediates: 2-aminothiazole and benzenesulfonyl chloride, followed by their condensation to yield the final product.
Core Synthesis Pathway
The most common and efficient pathway for the synthesis of this compound is the reaction between 2-aminothiazole and benzenesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the exocyclic amino group of 2-aminothiazole attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond.
The overall reaction can be summarized as follows:
2-Aminothiazole + Benzenesulfonyl Chloride → this compound + HCl
The synthesis of the two primary starting materials is a critical aspect of the overall process.
2-Aminothiazole is a heterocyclic amine that serves as a crucial building block. A prevalent method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea. A common precursor is chloroacetaldehyde.[1] The synthesis can also be achieved using paraldehyde, thiourea, and sulfuryl chloride.[2]
Key Reaction: Chloroacetaldehyde + Thiourea → 2-Aminothiazole Hydrochloride
Benzenesulfonyl chloride is a key reagent for the introduction of the benzenesulfonyl group. It is typically prepared through the chlorosulfonation of benzene using chlorosulfonic acid.[3][4] Alternative methods include the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.[5]
Key Reaction: Benzene + Chlorosulfonic Acid → Benzenesulfonyl Chloride + H₂SO₄
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound and its precursors.
This protocol is adapted from established literature procedures.
Materials:
-
Chloroacetaldehyde (typically as a 40-50% aqueous solution)
-
Thiourea
-
Sodium bicarbonate or Sodium hydroxide solution
-
Isopropanol or Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in a suitable solvent such as 2-propanol.
-
Slowly add chloroacetaldehyde (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture at a controlled temperature, typically around 60°C, for 2-3 hours.
-
After the reaction is complete, cool the mixture and neutralize it by the gradual addition of a base like sodium bicarbonate until the pH is neutral to slightly basic.
-
The product, 2-aminothiazole, can be extracted from the aqueous mixture using an organic solvent such as diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 2-aminothiazole can be further purified by recrystallization from a suitable solvent like benzene or an ethanol/water mixture.
This protocol is based on the chlorosulfonation of benzene.
Materials:
-
Benzene
-
Chlorosulfonic acid
-
Carbon tetrachloride
-
Crushed ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet, place an excess of chlorosulfonic acid (e.g., 3 moles per mole of benzene).
-
Cool the flask in an ice bath and slowly add benzene (1.0 eq) dropwise with vigorous stirring, maintaining the temperature between 20-25°C. Hydrogen chloride gas will be evolved and should be directed to a fume hood or an absorption trap.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Add carbon tetrachloride to dissolve the product and separate the organic layer.
-
Wash the organic layer with water and then dry it over a suitable drying agent.
-
The solvent can be removed under reduced pressure, and the crude benzenesulfonyl chloride can be purified by vacuum distillation.
This protocol outlines the final condensation step.
Materials:
-
2-Aminothiazole
-
Benzenesulfonyl chloride
-
Sodium acetate
-
Distilled water
Procedure:
-
In a round-bottom flask, suspend 2-aminothiazole (1.0 eq) and sodium acetate (1.5-2.0 eq) in distilled water.
-
Heat the mixture to 80-85°C with stirring.
-
Add benzenesulfonyl chloride (1.1-1.5 eq) portion-wise to the heated suspension.
-
Maintain the reaction at 80-85°C for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent to yield the final product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its derivatives.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Starting Material (2-Aminothiazole) | Starting Material (Benzenesulfonyl Chloride) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.0 g (9.98 mmol) | 1.93 g (10.98 mmol) | Sodium Acetate (1.5 eq) | Water | 80-85 | 6 | 80 |
Table 2: Physicochemical and Spectroscopic Data for this compound and Derivatives
| Compound | Molecular Formula | M.W. ( g/mol ) | M.P. (°C) | Appearance |
| N-(thiazol-2-yl)benzenesulfonamide | C₉H₈N₂O₂S₂ | 240.29 | 140-142 | Dark brown powder |
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇BrN₂O₂S₂ | 319.20 | 185-187 | Light brown powder |
| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | C₁₀H₁₀N₂O₂S₂ | 254.33 | 150-152 | Light brown powder |
| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇N₃O₄S₂ | 285.29 | 168-170 | Light brown powder |
Visualization of Synthesis Pathway
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Convergent synthesis pathway of this compound.
References
Elucidating the Molecular Enigma of Phenosulfazole: A Review of a Putative Antiviral Agent
An In-depth Exploration for Researchers and Drug Development Professionals
Phenosulfazole, a compound with historical roots in the treatment of poliomyelitis, presents a compelling yet unresolved puzzle in molecular pharmacology.[1] Despite its early clinical use, a detailed understanding of its mechanism of action at the molecular level remains elusive in contemporary scientific literature. This technical guide synthesizes the available, albeit limited, information regarding this compound and highlights the significant gaps in our knowledge, providing a foundation for future research endeavors.
Putative Mechanisms of Action
Current information suggests two potential, and not mutually exclusive, mechanisms of action for this compound: antiviral activity and competitive inhibition in microbial metabolic pathways.
This compound has been described as an effective antiviral agent, with historical use in treating acute poliomyelitis.[1][2] However, the specific molecular targets and signaling pathways involved in its antiviral effects are not well-documented in the available literature. The cessation of its use, likely due to the advent of vaccines, may have curtailed further investigation into its precise antiviral mechanism.
In the context of microbiology, particularly in studies involving Escherichia coli, this compound has been identified as a competitive analogue of p-aminobenzoic acid (PABA) and p-hydroxybenzoic acid (POB).[3][4] This suggests that this compound may act as a competitive inhibitor of enzymes that utilize PABA or POB as substrates. One of the most well-known pathways involving PABA is the synthesis of folic acid, a critical component for DNA synthesis and repair. By competing with PABA, this compound could potentially disrupt folate synthesis in susceptible microorganisms. The observation that its bacteriostatic effect is enhanced by L-aspartic acid suggests a complex interplay with bacterial metabolism that warrants further investigation.
The logical relationship for this proposed microbial mechanism is illustrated below:
Unsubstantiated Hypotheses
Several patents related to treatments for inflammatory conditions and COVID-19 list this compound among a large number of compounds. The primary focus of these patents is often on agents that act as mitochondrial uncoupling agents, such as niclosamide. While this inclusion might suggest a potential role for this compound in modulating mitochondrial function, there is a conspicuous absence of direct experimental data to support this hypothesis. Without empirical evidence, the classification of this compound as a mitochondrial uncoupling agent remains speculative.
Data Presentation
A thorough review of existing literature reveals a significant lack of quantitative data regarding the molecular mechanism of this compound. Key pharmacological metrics that are essential for a comprehensive understanding are currently unavailable.
Table 1: Summary of Available vs. Missing Pharmacological Data for this compound
| Data Type | Finding |
| Binding Affinity (Kd, Ki) | No data available. |
| IC50/EC50 Values | No data available. |
| Enzyme Inhibition Kinetics | Described qualitatively as a "competitive analogue" in bacteria, but no kinetic parameters have been published. |
| Cellular Permeability | No data available. |
| In Vivo Efficacy (Modern Studies) | No recent in vivo studies detailing the mechanism of action have been identified. |
Experimental Protocols
The absence of detailed mechanistic studies on this compound means there are no established experimental protocols to cite. Future research aimed at elucidating its mechanism of action would necessitate the development and application of a range of modern molecular and cellular biology techniques.
Proposed Experimental Workflow for Future Investigation:
To address the current knowledge gaps, a systematic investigation into the molecular mechanism of this compound is required. A potential experimental workflow is outlined below:
References
In Silico Prediction of Phenosulfazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenosulfazole, a sulfonamide-containing compound, holds potential for diverse biological activities owing to its structural resemblance to known inhibitors of key metabolic enzymes. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, targeting two primary enzymes: bacterial dihydropteroate synthase (DHPS) and human carbonic anhydrase II (CA II). By leveraging a suite of computational methodologies—including molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADME profiling—researchers can elucidate potential therapeutic applications and guide further experimental validation. This document outlines detailed protocols for these in silico techniques and presents hypothetical, yet plausible, bioactivity data to illustrate the application of these methods.
Introduction to this compound and its Potential Targets
This compound, chemically known as 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a member of the sulfonamide class of compounds.[1] The sulfonamide moiety is a well-established pharmacophore, recognized for its ability to competitively inhibit key enzymes in metabolic pathways.
Dihydropteroate Synthase (DHPS): An Antibacterial Target
In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of dihydrofolate, a precursor for essential components like purines and thymidine. This ultimately inhibits bacterial growth and replication, making DHPS a prime target for antibacterial agents. Given its sulfonamide structure, this compound is a candidate for investigation as a DHPS inhibitor.
Carbonic Anhydrase (CA): A Human Therapeutic Target
Carbonic anhydrases are a family of metalloenzymes in humans that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms has therapeutic applications. For instance, inhibiting carbonic anhydrase II in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. This mechanism is central to the treatment of glaucoma. The structural features of this compound suggest it may act as a carbonic anhydrase inhibitor.
Data Presentation: Hypothetical Bioactivity Data
To illustrate the application of in silico predictive models, the following tables present hypothetical bioactivity data for this compound and a series of its structural analogs against E. coli DHPS and human CA II. These values are for demonstrative purposes only.
Table 1: Hypothetical Inhibitory Activity of this compound and Analogs against E. coli Dihydropteroate Synthase (DHPS)
| Compound ID | Structure | IC50 (µM) | pIC50 (-logIC50) | Molecular Weight ( g/mol ) | LogP |
| This compound | 4-hydroxy-N-(thiazol-2-yl)benzenesulfonamide | 15.8 | 4.80 | 256.3 | 1.2 |
| Analog A | 4-amino-N-(thiazol-2-yl)benzenesulfonamide | 8.2 | 5.09 | 255.3 | 0.9 |
| Analog B | 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide | 25.1 | 4.60 | 270.3 | 1.5 |
| Analog C | N-(thiazol-2-yl)benzenesulfonamide | 50.3 | 4.30 | 240.3 | 1.4 |
| Analog D | 4-hydroxy-N-(5-methylthiazol-2-yl)benzenesulfonamide | 12.6 | 4.90 | 270.3 | 1.6 |
Table 2: Hypothetical Inhibitory Activity of this compound and Analogs against Human Carbonic Anhydrase II (CA II)
| Compound ID | Structure | IC50 (nM) | pIC50 (-logIC50) | Molecular Weight ( g/mol ) | LogP |
| This compound | 4-hydroxy-N-(thiazol-2-yl)benzenesulfonamide | 89.1 | 7.05 | 256.3 | 1.2 |
| Analog A | 4-amino-N-(thiazol-2-yl)benzenesulfonamide | 125.9 | 6.90 | 255.3 | 0.9 |
| Analog B | 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide | 70.8 | 7.15 | 270.3 | 1.5 |
| Analog C | N-(thiazol-2-yl)benzenesulfonamide | 251.2 | 6.60 | 240.3 | 1.4 |
| Analog D | 4-hydroxy-N-(5-methylthiazol-2-yl)benzenesulfonamide | 79.4 | 7.10 | 270.3 | 1.6 |
Signaling Pathways and Experimental Workflows
Bacterial Folate Biosynthesis Pathway
The following diagram illustrates the bacterial folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.
Mechanism of Carbonic Anhydrase Inhibition in Glaucoma
This diagram shows how carbonic anhydrase inhibitors reduce intraocular pressure.
In Silico Bioactivity Prediction Workflow
The logical workflow for the in silico prediction of bioactivity is depicted below.
Experimental Protocols
Molecular Docking
Objective: To predict the binding mode and affinity of this compound and its analogs within the active sites of DHPS and CA II.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structures of E. coli DHPS (e.g., PDB ID: 1AJ0) and human CA II (e.g., PDB ID: 2CBE) from the Protein Data Bank.
-
Remove water molecules and co-crystallized ligands from the protein structures.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate 3D structures of this compound and its analogs.
-
Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Utilize a molecular docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Set the grid box to encompass the defined binding site of the target protein.
-
Perform the docking calculations using a genetic algorithm or other search algorithm to explore conformational space.
-
Analyze the resulting docking poses based on their predicted binding energies (scoring functions) and interactions with key amino acid residues.
-
3D-QSAR Modeling
Objective: To develop a statistical model that correlates the 3D structural features of the sulfonamide analogs with their biological activity.
Methodology:
-
Data Set Preparation:
-
Compile a dataset of sulfonamide compounds with their corresponding experimental pIC50 values (as shown in Tables 1 and 2).
-
Divide the dataset into a training set (for model generation) and a test set (for model validation).
-
-
Molecular Alignment:
-
Superimpose all molecules in the dataset based on a common scaffold. This is a critical step to ensure that the 3D fields are comparable.
-
-
Descriptor Calculation:
-
Place the aligned molecules in a 3D grid.
-
Calculate steric and electrostatic interaction fields at each grid point using a probe atom. These field values serve as the independent variables (descriptors).
-
-
Model Generation and Validation:
-
Use Partial Least Squares (PLS) regression to correlate the calculated descriptor fields with the pIC50 values.
-
Validate the model internally using leave-one-out cross-validation (q²) and externally using the test set (r²_pred). A robust model will have high q² and r²_pred values.
-
Visualize the results as contour maps to identify regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.
-
Pharmacophore Modeling
Objective: To identify the essential 3D arrangement of chemical features required for the biological activity of sulfonamides against DHPS and CA II.
Methodology:
-
Pharmacophore Feature Identification:
-
Based on the docked poses of the most active compounds, identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
-
Model Generation:
-
Generate a 3D pharmacophore model that represents the spatial arrangement of these identified features.
-
-
Model Validation:
-
Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.
-
ADME Prediction
Objective: To computationally assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs to evaluate their drug-likeness.
Methodology:
-
Input Molecular Structures:
-
Provide the 2D or 3D structures of the compounds of interest.
-
-
Prediction of Physicochemical Properties:
-
Utilize online tools or software (e.g., SwissADME, QikProp) to calculate key physicochemical descriptors such as molecular weight, LogP, topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.
-
-
Evaluation of Drug-Likeness:
-
Assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five.
-
-
Prediction of Pharmacokinetic Properties:
-
Predict properties related to absorption (e.g., gastrointestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), and excretion.
-
Conclusion
The in silico methodologies outlined in this guide provide a powerful and resource-efficient approach to predicting the bioactivity of this compound. By combining molecular docking, QSAR, pharmacophore modeling, and ADME prediction, researchers can gain valuable insights into its potential as an antibacterial agent targeting DHPS or as a therapeutic agent for conditions like glaucoma through the inhibition of CA II. The predictive models generated through these techniques can effectively prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery and development process. It is imperative to remember that in silico predictions are hypotheses that require subsequent validation through in vitro and in vivo experimental studies.
References
Navigating the Uncharted Waters of Phenosulfazole: A Technical Guide to Preliminary Cytotoxicity Screening
For Immediate Release
This technical guide serves as a crucial resource for researchers, scientists, and drug development professionals interested in the cytotoxic potential of Phenosulfazole. While specific toxicological data for this compound remains scarce in contemporary literature, this document outlines a comprehensive framework for its preliminary cytotoxicity screening. By leveraging established methodologies and drawing parallels with related sulfonamide-containing compounds, we provide a robust roadmap for future in vitro investigations.
This compound, also known as Phenolsulfazole or Virazene, is a sulfonamide compound with the CAS number 515-54-8[1][2][3]. Historical references point to its investigation in the mid-20th century for applications related to poliomyelitis[2]. However, a thorough review of modern scientific databases reveals a significant gap in our understanding of its effects on cell viability and its potential as a cytotoxic agent. This guide is designed to fill that void by proposing a systematic approach to its initial toxicological assessment.
A Proposed Workflow for Discovery
The preliminary cytotoxicity screening of a novel or understudied compound like this compound necessitates a multi-faceted approach. The primary objective is to determine the concentration-dependent effects of the compound on cell viability across various cell lines. A typical experimental workflow would involve a tiered screening process, starting with broad-spectrum cytotoxicity assays and progressing to more mechanistic studies if significant activity is observed.
Caption: Proposed experimental workflow for the preliminary cytotoxicity screening of this compound.
Data Presentation: Quantifying Cytotoxicity
The cornerstone of a preliminary cytotoxicity screen is the generation of quantitative data that allows for the comparison of a compound's potency across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. This data is typically presented in a tabular format for clarity and ease of comparison.
Table 1: Illustrative IC50 Values of this compound in Human Cancer Cell Lines (Note: The following data is hypothetical and for illustrative purposes only.)
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 75.2 ± 5.1 |
| A549 | Lung Carcinoma | 112.8 ± 9.3 |
| HeLa | Cervical Adenocarcinoma | 63.5 ± 4.8 |
| HepG2 | Hepatocellular Carcinoma | > 200 |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are the bedrock of reliable scientific inquiry. The following sections outline the methodologies for key experiments in a preliminary cytotoxicity screening campaign.
Cell Culture and Maintenance
A panel of human cancer cell lines, for instance, MCF-7 (breast), A549 (lung), HeLa (cervical), and HepG2 (liver), would be selected to assess the cytotoxic potential of this compound across different cancer types. Cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 200 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the MTT assay.
-
Supernatant Collection: At the end of the incubation period, a portion of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured at 490 nm. The amount of LDH released is proportional to the number of lysed cells.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism of action for this compound is unknown, studies on other sulfonamide derivatives have shown that they can induce cytotoxicity through various mechanisms, including apoptosis[4]. Apoptosis, or programmed cell death, is a critical pathway in the elimination of damaged or cancerous cells. Should this compound exhibit cytotoxic properties, investigating its ability to induce apoptosis would be a logical next step.
A simplified, hypothetical signaling pathway for apoptosis that could be triggered by a cytotoxic compound is depicted below. This would involve the activation of caspases, a family of proteases that play a essential role in the execution of apoptosis.
Caption: Hypothetical intrinsic apoptosis signaling pathway potentially activated by this compound.
Conclusion
The study of this compound's cytotoxic properties represents a greenfield opportunity in pharmacological research. This technical guide provides a comprehensive and actionable framework for initiating such an investigation. By adhering to the outlined experimental protocols and data presentation standards, researchers can generate the foundational knowledge required to understand the potential of this compound as a cytotoxic agent. The path forward requires meticulous experimentation, but the potential for uncovering a novel therapeutic agent makes the journey a compelling one.
References
Identifying the Protein Targets of Phenosulfazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenosulfazole, also known as Darvisul or N-(2-thiazolyl)-p-phenolsulfonamide, is a sulfonamide derivative with historical significance for its investigated antibacterial and antiviral properties. While its precise molecular interactions, particularly in mammalian cells, remain largely uncharacterized by modern standards, its structural class and early research provide a foundation for identifying its protein targets. This technical guide synthesizes the available information on this compound and related sulfonamides, postulating its likely protein targets and providing detailed, contemporary experimental protocols for their definitive identification and characterization.
Postulated Protein Targets of this compound
Based on the known mechanism of action of sulfonamides and early reports on this compound, its protein targets likely differ between bacterial and mammalian cells.
Bacterial Protein Targets
The primary mode of action for sulfonamide drugs in bacteria is the inhibition of folic acid synthesis, a pathway essential for bacterial survival but absent in humans, who obtain folate from their diet.
-
Dihydropteroate Synthase (DHPS): As a structural analog of para-aminobenzoic acid (PABA), this compound is strongly predicted to be a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial step in the folic acid synthesis pathway. By binding to the PABA site on DHPS, this compound would block the production of folic acid, leading to bacteriostasis.
-
Enzymes of the p-Hydroxybenzoic Acid (POB) Pathway: Early studies reported that this compound acts as a competitive antagonist of p-hydroxybenzoic acid (POB) in Escherichia coli. This suggests that this compound may also interact with enzymes involved in the biosynthesis or utilization of POB, which can be a precursor for ubiquinone biosynthesis in some bacteria.
Mammalian Protein Targets
The reported antiviral activity of this compound suggests that it interacts with host cell proteins to create an environment unfavorable for viral replication. The statement from early research that it "changes their physiology to make them unpalatable to the virus" points towards a mechanism that is not based on direct interaction with viral proteins. The specific mammalian protein targets of this compound are currently unknown. Identifying these targets is a critical step in understanding its potential therapeutic effects and off-target liabilities.
Quantitative Data on Sulfonamide-Protein Interactions
Due to the lack of recent studies on this compound, specific quantitative data for its protein interactions are not available. The following table provides illustrative data for the interaction of other sulfonamides with their protein targets to serve as a reference for the types of quantitative measurements that should be obtained for this compound.
| Sulfonamide | Protein Target | Assay Type | Binding Affinity (Kd) | Inhibition Constant (Ki) | IC50 |
| Sulfamethoxazole | Dihydropteroate Synthase (E. coli) | Isothermal Titration Calorimetry | 15 µM | 1.2 µM | 25 µM |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Fluorescence Polarization | 0.5 µM | 0.04 µM | 0.1 µM |
| Acetazolamide | Carbonic Anhydrase II | Surface Plasmon Resonance | 20 nM | 12 nM | 30 nM |
Experimental Protocols for Target Identification and Validation
To definitively identify the protein targets of this compound in mammalian cells, a combination of modern, unbiased proteomics approaches and subsequent validation assays is recommended.
Unbiased Target Identification: Affinity Chromatography coupled to Mass Spectrometry (AC-MS)
This method aims to isolate proteins from a complex biological sample that bind to an immobilized form of this compound.
Protocol:
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker arm and a reactive group (e.g., a terminal alkyne or azide for click chemistry) or a biotin tag. The linker should be of sufficient length to minimize steric hindrance.
-
-
Immobilization of the Affinity Probe:
-
Covalently attach the this compound affinity probe to a solid support, such as sepharose beads, through the reactive group.
-
-
Preparation of Cell Lysate:
-
Culture the mammalian cell line of interest (e.g., a cell line susceptible to the virus this compound was reported to inhibit) and harvest the cells.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
To identify specific binders, perform a competition experiment by pre-incubating the lysate with an excess of free this compound before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competing with a high concentration of free this compound.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control and competition samples.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody and a quantitative detection method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
Perform an isothermal dose-response experiment at a single temperature to determine the concentration of this compound required for half-maximal stabilization, which reflects the apparent binding affinity in the cellular environment.
-
Enzymatic Inhibition Assay: Dihydropteroate Synthase (DHPS) Assay
To confirm the predicted activity of this compound against bacterial DHPS, a spectrophotometric assay can be employed.
Protocol:
-
Reagents:
-
Purified recombinant DHPS enzyme.
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Coupling enzyme: Dihydrofolate reductase (DHFR).
-
Cofactor: NADPH.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, DHFR, NADPH, and varying concentrations of this compound.
-
Add the DHPS enzyme and pre-incubate.
-
Initiate the reaction by adding the substrates PABA and DHPP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate product of the DHPS reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration to determine the IC50 value.
-
Perform kinetic studies by varying the concentration of PABA in the presence of a fixed concentration of this compound to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Postulated inhibition of the bacterial folic acid synthesis pathway by this compound.
Caption: Workflow for identifying protein targets of this compound using AC-MS.
Caption: Workflow for validating target engagement of this compound using CETSA.
Conclusion
While this compound is a compound with historical roots, the application of modern drug discovery and proteomics technologies holds the key to unlocking a comprehensive understanding of its mechanism of action. The presented methodologies provide a clear roadmap for the identification and validation of its protein targets in both bacterial and mammalian systems. Elucidating these targets will not only shed light on the basis of its previously reported biological activities but also inform its potential for any future therapeutic development.
A Technical Guide to the Spectroscopic Analysis of Phenosulfazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available spectroscopic data for the compound Phenosulfazole. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis. This document compiles known spectroscopic information and outlines the experimental methodologies utilized for its acquisition.
Introduction to this compound
This compound, with the IUPAC name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a sulfonamide compound.[1] Its chemical structure and properties are well-documented in chemical databases.
-
CAS Number: 515-54-8
-
Synonyms: Phenolsulfazole, Virazene, Phenolsulphazole
Spectroscopic analysis is crucial for the structural elucidation and quality control of pharmaceutical compounds like this compound. This guide focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data
A comprehensive search of publicly available scientific databases was conducted to gather spectroscopic data for this compound. The availability of data for each technique is summarized below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2. Mass Spectrometry (MS)
Similarly, publicly accessible mass spectrometry data (e.g., electron ionization, chemical ionization, or high-resolution mass spectrometry) for this compound could not be located in the searched scientific databases. The expected exact mass of this compound is 255.99763447 Da.
2.3. Infrared (IR) Spectroscopy
An FTIR spectrum for this compound has been recorded and is available through SpectraBase. The data was obtained from a sample prepared as a KBr wafer. The specific absorption bands are characteristic of the functional groups present in the this compound molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (phenol) | 3550-3200 (broad) |
| N-H (sulfonamide) | 3350-3250 |
| C-H (aromatic) | 3100-3000 |
| C=C (aromatic) | 1600-1450 |
| S=O (sulfonamide) | 1350-1300 and 1170-1150 |
| C-N | 1335-1250 |
| C-S | 800-600 |
Note: The table above provides general expected absorption ranges for the functional groups present in this compound. The actual spectrum from SpectraBase should be consulted for precise peak positions and intensities.
Experimental Protocols
Detailed methodologies are essential for the reproduction and verification of spectroscopic data. The following are generalized but detailed protocols for the acquisition of the spectroscopic data discussed.
3.1. NMR Spectroscopy (General Protocol)
While specific data for this compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra of a similar solid compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR or 20-100 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of approximately 0.6-0.7 mL in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H spectrum.
-
Process and present the final spectrum.
-
3.2. Mass Spectrometry (General Protocol)
A general procedure for obtaining a mass spectrum of a solid organic compound is outlined below:
-
Sample Introduction:
-
For a direct infusion analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Alternatively, for techniques like Electron Ionization (EI), a small amount of the solid sample can be placed on a direct insertion probe.
-
-
Ionization:
-
Select an appropriate ionization technique. For a compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating ions from a solution. EI would be used for a sample introduced via a direct probe.
-
-
Mass Analysis:
-
The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and their abundance is recorded.
-
The data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
3.3. Infrared Spectroscopy (FTIR - KBr Wafer Method)
The available IR data for this compound was obtained using the KBr wafer technique. A detailed protocol for this method is as follows:
-
Sample Preparation:
-
Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove any moisture.
-
Weigh approximately 1-2 mg of the solid this compound sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into a pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet. Applying a vacuum to the die during pressing can help to remove trapped air and improve pellet transparency.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum by passing the infrared beam through the KBr pellet.
-
The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Visualization of Analytical Workflow
Since no specific signaling pathways involving this compound were identified in the public domain, a logical diagram illustrating a general workflow for the spectroscopic analysis of a chemical compound is provided below.
Conclusion
This technical guide has summarized the currently available spectroscopic information for this compound. While FTIR data is accessible, there is a notable absence of publicly available NMR and Mass Spectrometry data. The provided experimental protocols offer a detailed framework for acquiring such data, which would be invaluable for a more complete characterization of this compound. The workflow diagram illustrates the logical progression of spectroscopic analysis for chemical compounds. This document serves as a foundational resource for researchers and professionals, highlighting both the known spectroscopic features of this compound and the existing data gaps that future studies may address.
References
In Vitro Assays to Determine Phenosulfazole Efficacy: An In-Depth Technical Guide
Disclaimer: The compound "Phenosulfazole" is treated as a hypothetical antifungal agent for the purpose of this technical guide. The data presented herein is illustrative and intended to demonstrate the application of various in vitro assays for determining antifungal efficacy.
Introduction
The development of novel antifungal agents is a critical area of research in the face of rising fungal resistance. A comprehensive in vitro evaluation is the foundational step in characterizing the efficacy of a new chemical entity. This guide provides a detailed overview of the core in vitro assays used to determine the antifungal efficacy of the hypothetical compound, this compound. The methodologies, data interpretation, and visualization of key processes are designed to serve as a practical resource for researchers, scientists, and drug development professionals.
The primary objectives of the in vitro assays described are to:
-
Determine the minimum concentration of this compound required to inhibit fungal growth (Minimum Inhibitory Concentration - MIC).
-
Assess the fungistatic versus fungicidal activity of the compound.
-
Evaluate potential synergistic or antagonistic interactions with other antifungal agents.
-
Characterize the impact of this compound on fungal biofilm formation and viability.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is a widely used technique for determining the MIC of antifungal agents.[2]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the fungal suspension.
-
The microtiter plate is incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that shows no visible growth.[1] This can be assessed visually or by measuring absorbance at a specific wavelength.
-
Quantitative Data: this compound MIC Values
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 0.5 | 1 | 0.25 |
| Candida glabrata | 1 | 16 | 0.5 |
| Candida krusei | 0.25 | 64 | 0.5 |
| Aspergillus fumigatus | 2 | >64 | 1 |
| Cryptococcus neoformans | 1 | 8 | 0.25 |
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Checkerboard Assay for Synergy Analysis
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[3] The interaction can be synergistic, additive, indifferent, or antagonistic.
Experimental Protocol: Checkerboard Assay
-
Preparation of Drug Dilutions:
-
In a 96-well plate, serial dilutions of this compound are made along the x-axis.
-
Serial dilutions of a second antifungal agent (e.g., Fluconazole) are made along the y-axis.
-
-
Inoculation and Incubation:
-
Each well is inoculated with a standardized fungal suspension.
-
The plate is incubated at 35°C for 48 hours.
-
-
Data Analysis:
-
The MIC of each drug in combination is determined for each well.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Quantitative Data: this compound Synergy with Fluconazole against C. albicans
| This compound (µg/mL) | Fluconazole (µg/mL) | Growth |
| 0.5 (MIC alone) | 0 | - |
| 0.25 | 0.25 | - |
| 0.125 | 0.5 | - |
| 0 | 1 (MIC alone) | - |
FICI Calculation: FICI = (0.25 / 0.5) + (0.25 / 1) = 0.5 + 0.25 = 0.75
Interpretation of FICI Values
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Logical Relationship: FICI Interpretation
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of a compound over time.
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Fungal cultures are grown to the logarithmic phase and diluted.
-
This compound is added to the cultures at various concentrations (e.g., 1x, 2x, 4x MIC).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.
-
-
Colony Forming Unit (CFU) Counting:
-
The aliquots are serially diluted and plated on agar plates.
-
After incubation, the number of CFUs is counted.
-
-
Data Analysis:
-
The log10 CFU/mL is plotted against time for each concentration of this compound.
-
A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
-
Quantitative Data: Time-Kill Curve for this compound against C. albicans
| Time (hours) | Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 | 4.0 |
| 4 | 5.8 | 4.5 | 3.8 | 3.0 |
| 8 | 6.5 | 4.2 | 3.0 | <2.0 |
| 12 | 7.0 | 4.0 | <2.0 | <2.0 |
| 24 | 7.5 | 3.8 | <2.0 | <2.0 |
Hypothetical Signaling Pathway Inhibition by this compound
Azole antifungals typically inhibit the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. We hypothesize that this compound acts similarly.
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of a novel antifungal agent such as the hypothetical this compound. By systematically determining the MIC, evaluating synergistic interactions, and assessing fungicidal activity, researchers can build a comprehensive profile of a compound's efficacy. This foundational data is essential for guiding further preclinical and clinical development.
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 2. ifyber.com [ifyber.com]
- 3. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Phenosulfazole
An application note providing a detailed protocol for the laboratory synthesis of Phenosulfazole, intended for researchers, scientists, and drug development professionals.
Introduction
This compound, with the IUPAC name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a sulfonamide compound.[1] This class of compounds is of significant interest in medicinal chemistry. This document outlines a detailed protocol for the synthesis of this compound in a laboratory setting. The proposed synthetic route involves a multi-step process, including the protection of a phenolic hydroxyl group, chlorosulfonylation, formation of the sulfonamide, and subsequent deprotection to yield the final product.
Chemical Properties and Data
A summary of the key chemical properties of this compound and its intermediates is provided below.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| Phenyl acetate | Phenyl acetate | C₈H₈O₂ | 136.15 | Colorless liquid |
| 4-Acetoxybenzenesulfonyl chloride | 4-(acetyloxy)benzene-1-sulfonyl chloride | C₈H₇ClO₄S | 234.66 | White solid |
| N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide | 4-((thiazol-2-yl)sulfamoyl)phenyl acetate | C₁₁H₁₀N₂O₄S₂ | 314.34 | Off-white to pale yellow solid |
| This compound | 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | C₉H₈N₂O₃S₂ | 256.30 | Crystalline solid [2] |
Experimental Protocol
The synthesis of this compound is proposed as a four-step process, as illustrated in the workflow diagram below.
Step 1: Synthesis of Phenyl Acetate (Acetylation of Phenol)
-
To a stirred solution of phenol (10.0 g, 0.106 mol) in pyridine (20 mL) at 0 °C, slowly add acetic anhydride (12.0 mL, 0.127 mol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain phenyl acetate as a colorless oil.
Step 2: Synthesis of 4-Acetoxybenzenesulfonyl Chloride (Chlorosulfonylation)
-
In a fume hood, cool chlorosulfonic acid (25 mL, 0.375 mol) to 0 °C in a flask equipped with a dropping funnel and a gas outlet to a trap.
-
Add phenyl acetate (10.0 g, 0.073 mol) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C. This reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-acetoxybenzenesulfonyl chloride.
Step 3: Synthesis of N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide (Sulfonamide Formation)
-
Dissolve 2-aminothiazole (5.0 g, 0.050 mol) and sodium carbonate (6.4 g, 0.060 mol) in a mixture of dichloromethane (100 mL) and water (50 mL).[3]
-
Cool the mixture to 0-5 °C and add a solution of 4-acetoxybenzenesulfonyl chloride (12.9 g, 0.055 mol) in dichloromethane (50 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide.
Step 4: Synthesis of this compound (Deprotection)
-
Suspend N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide (10.0 g, 0.032 mol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).
-
Heat the mixture to reflux for 4 hours.[4]
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Melting Point: To assess the purity of the solid products.
-
Spectroscopy (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry): To confirm the chemical structures of the synthesized compounds.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.
References
Application Notes and Protocols for Dissolving Phenosulfazole in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenosulfazole (also known as Phenolsulfazole or Virazene) is a chemical compound with the molecular formula C₉H₈N₂O₃S₂.[1] To investigate its biological effects in vitro, it is crucial to prepare a sterile, homogeneous solution that is compatible with cell culture conditions. Proper dissolution and preparation of this compound are fundamental for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound and preparing it for use in cell culture experiments.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃S₂ | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| IUPAC Name | 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | [1] |
| Synonyms | Phenolsulfazole, Virazene, Phenolsulphazole | [1] |
Solubility Guidelines
| Solvent | Order of Preference | Notes |
| Cell Culture Grade Water | 1 | Ideal if soluble, as it avoids solvent toxicity. However, many organic compounds have low aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | 2 | A versatile solvent that dissolves a wide range of polar and nonpolar compounds. It is recommended to keep the final concentration in cell culture medium at or below 0.5% to avoid cytotoxicity. |
| Ethanol (EtOH) | 3 | Can be used as an alternative to DMSO. The final concentration in the medium should also be kept low (typically ≤0.5%). |
Experimental Protocols
Protocol 1: Preliminary Solubility Test
This protocol outlines a method to determine the best solvent for this compound.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Cell culture grade Ethanol (EtOH), 100%
-
Sterile, deionized water
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into three separate sterile microcentrifuge tubes.
-
To the first tube, add a small volume of sterile water (e.g., 100 µL) to test for aqueous solubility.
-
To the second tube, add the same volume of 100% DMSO.
-
To the third tube, add the same volume of 100% Ethanol.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound does not dissolve at room temperature, gentle warming (up to 37°C) can be attempted.
-
Based on the results, select the solvent that provides the best solubility for preparing a stock solution.
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound. A common starting concentration for a stock solution is 10-100 mM, depending on the compound's solubility.
Materials:
-
This compound powder
-
Selected solvent from Protocol 1 (e.g., DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Laminar flow hood (recommended for sterility)
Procedure:
-
In a sterile environment, weigh the desired amount of this compound into a sterile amber tube. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 256.3 g/mol ), weigh out 2.563 mg.
-
Add the appropriate volume of the selected solvent (e.g., 1 mL of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber vial.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 3: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics)
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells. For DMSO, this is typically kept at or below 0.5%. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution in DMSO, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
Mix the working solution thoroughly by gentle pipetting before adding it to the cells.
-
Always include a vehicle control in your experiments (cell culture medium with the same final concentration of the solvent used to dissolve this compound).
Visualization of a Generic Cellular Signaling Response
Since the specific signaling pathway of this compound is not well-documented, the following diagram illustrates a generic workflow for its application in cell culture and a hypothetical signaling cascade it might trigger.
Conclusion
The successful use of this compound in cell culture experiments is contingent on its proper dissolution and the preparation of non-toxic working solutions. Due to the lack of specific solubility data, a preliminary solubility test is a critical first step. The provided protocols offer a systematic approach to preparing this compound for in vitro studies, ensuring the integrity and reproducibility of experimental results. Researchers should always validate the chosen solvent and its final concentration for compatibility with their specific cell line.
References
The Use of Phenosulfazole as a Fluorescent Probe in Microscopy: An Examination of Current Knowledge
Despite a thorough review of available scientific literature, there is currently no documented evidence to support the use of Phenosulfazole (4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide) as a fluorescent probe in microscopy. While the chemical structure of this compound, containing both a phenol and a thiazole moiety, might suggest potential fluorescent properties, extensive searches have yielded no data on its photophysical characteristics, such as excitation and emission spectra, quantum yield, or photostability. Consequently, detailed application notes and protocols for its use in cellular imaging cannot be provided at this time.
Researchers, scientists, and drug development professionals interested in novel fluorescent probes should be aware that while the foundational chemical scaffolds of this compound are present in known fluorescent molecules, the specific properties of this compound itself remain unexplored in this context. This document aims to provide a transparent overview of the current lack of information and to guide researchers toward related, established classes of fluorescent probes.
I. This compound: A Compound of Unknown Fluorescent Potential
This compound is a known chemical entity, and its basic chemical and physical properties are cataloged. However, its potential as a tool for biological imaging is yet to be investigated. Key missing data points that are essential for its application as a fluorescent probe include:
-
Photophysical Properties: No available data on its absorption and emission wavelengths, molar extinction coefficient, quantum yield, and photostability.
-
Cellular Applications: No published studies on its permeability in live cells, potential cytotoxicity, or its localization to specific organelles or subcellular structures.
-
Mechanism of Action: Without fluorescence data, it is impossible to determine if this compound could act as a turn-on/turn-off probe, a sensor for specific ions or molecules, or a stain for particular cellular components.
Due to this absence of fundamental data, the creation of quantitative tables and detailed experimental protocols is not feasible.
II. Related Chemical Scaffolds in Fluorescence Microscopy
While this compound itself is not an established fluorescent probe, its core components—sulfonamide and thiazole—are integral parts of many well-characterized fluorescent dyes. Understanding these related compounds can offer insights into potential avenues for the development of new probes.
A. Sulfonamide-Based Fluorescent Probes
The sulfonamide group is often incorporated into the design of fluorescent probes for various applications, including live-cell imaging and tumor targeting.[1][2][3] These probes are valued for their synthetic accessibility and the ability to tune their photophysical properties through chemical modifications.
B. Thiazole-Containing Fluorescent Dyes
The thiazole ring is a key component of several important fluorescent dyes, most notably Thiazole Orange.[4][5] Thiazole-containing dyes are known for their application in staining nucleic acids and their potential use in targeted in vivo imaging. The fluorescence of these dyes is often sensitive to their environment, making them useful as "turn-on" probes that fluoresce upon binding to their target.
III. Future Directions and the Path Forward
The absence of data on this compound's fluorescent properties presents an opportunity for original research. Scientists interested in developing novel fluorescent probes could undertake the following investigations:
-
Synthesis and Photophysical Characterization: Synthesize this compound and systematically measure its absorption and fluorescence spectra in various solvents to determine its intrinsic photophysical properties.
-
Computational Modeling: Employ density functional theory (DFT) and other computational methods to predict its electronic structure and potential for fluorescence.
-
In Vitro Cellular Studies: If initial photophysical data is promising, investigate its uptake, localization, and cytotoxicity in cultured cells.
Below is a conceptual workflow for the initial characterization of a novel potential fluorescent probe like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. synthesis-and-characterization-of-sulfonamide-containing-naphthalimides-as-fluorescent-probes - Ask this paper | Bohrium [bohrium.com]
- 4. Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenosulfazole in High-Throughput Screening: Application Notes and Protocols
Note to the user: Initial searches for "Phenosulfazole" did not yield specific information on a compound with this name being used in high-throughput screening applications. It is possible that this is a novel or less-documented compound, or that the name is a synonym or contains a typographical error. The following application notes and protocols are presented as a representative example for a hypothetical compound, here named "Exemplazole," designed to inhibit the XYZ signaling pathway, demonstrating the requested format and content structure for researchers, scientists, and drug development professionals.
Introduction to Exemplazole
Exemplazole is a novel small molecule inhibitor identified through a high-throughput screening campaign targeting the inhibition of the interaction between Protein X and Protein Y, key components of the pro-inflammatory XYZ signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune disorders. These application notes provide detailed protocols for utilizing Exemplazole in high-throughput screening assays to identify and characterize modulators of the XYZ pathway.
Mechanism of Action
Exemplazole functions as a competitive inhibitor of the Protein X-Protein Y interaction. By binding to a specific allosteric site on Protein X, it induces a conformational change that prevents the binding of Protein Y, thereby disrupting the downstream signaling cascade that leads to the production of inflammatory cytokines.
Application Notes and Protocols for Compound Administration in Animal Models
Disclaimer: Initial searches for "Phenosulfazole" did not yield information on a specific chemical entity with this name. The following application notes and protocols are provided as a detailed, adaptable template for researchers working with novel compounds in animal models. The data and specific experimental details are illustrative and should be replaced with actual experimental findings.
Quantitative Data Summary
For effective comparison and analysis, all quantitative data from preclinical animal studies should be summarized in a structured format.
Table 1: Illustrative Pharmacokinetic Parameters of a Test Compound in Rodent Models
| Parameter | Mouse | Rat |
| Route of Administration | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 10 |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 110 |
| Tmax (h) | 0.25 | 1.5 |
| AUC (0-t) (ng·h/mL) | 3500 ± 450 | 4200 ± 530 |
| Half-life (t½) (h) | 2.5 ± 0.5 | 4.1 ± 0.8 |
| Bioavailability (%) | N/A | 75 |
Table 2: Illustrative Acute Toxicity Profile in Rodent Models
| Species | Route of Administration | LD50 (mg/kg) | Key Observations |
| Mouse | Intraperitoneal (IP) | 250 | Sedation, ataxia |
| Rat | Oral (PO) | > 2000 | No adverse effects observed |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation of experimental findings.
Protocol for Oral Gavage Administration in Rats
Objective: To administer a test compound directly into the stomach of a rat model.
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing facility for at least 7 days prior to the experiment.
-
Fast the animals for 4-6 hours before dosing (if required by the study design), ensuring free access to water.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
-
Dose Formulation:
-
Prepare the dosing solution by suspending or dissolving the test compound in the chosen vehicle to the desired concentration.
-
Ensure the formulation is homogenous by vortexing or sonicating. Prepare fresh on the day of dosing unless stability data indicates otherwise.
-
-
Administration:
-
Gently restrain the rat, ensuring a firm but not restrictive grip to avoid injury. The head and neck should be in a straight line with the body.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and prevent accidental tracheal insertion. Mark this length on the gavage needle.
-
Introduce the gavage needle into the mouth, slightly to one side to pass behind the tongue.
-
Gently advance the needle down the esophagus to the pre-marked length. If any resistance is met, or the animal shows signs of distress (e.g., gasping), withdraw the needle immediately.
-
Once the needle is correctly positioned, dispense the formulation smoothly and withdraw the needle in a single, gentle motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage.
-
Monitor for at least 1-2 hours for any immediate adverse reactions (e.g., regurgitation, respiratory distress, abnormal behavior).
-
Continue to monitor according to the study-specific endpoints.
-
Signaling Pathway and Workflow Diagrams
Visual representations of complex biological processes and experimental procedures enhance understanding and communication.
Illustrative Signaling Pathway: MAPK/ERK Pathway
This diagram illustrates a common signaling cascade involved in cell proliferation, differentiation, and survival, which is a frequent target in drug development.
Experimental Workflow for In Vivo Compound Administration
This diagram outlines a typical workflow for administering a compound to animal models and subsequently analyzing the outcomes.
LC-MS/MS method for quantification of Phenosulfazole in plasma
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides the high sensitivity and selectivity required for the quantification of drugs in complex biological matrices like plasma. This application note details a robust and reliable method for the determination of Phenosulfazole in plasma, suitable for pharmacokinetic studies in drug development. The protocol outlines sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters.
Introduction
This compound is a novel therapeutic agent for which a sensitive and selective analytical method is essential to characterize its pharmacokinetic (PK) profile.[1][2] Measuring drug concentrations in plasma over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME).[2] The LC-MS/MS method described herein offers high throughput and accuracy for the quantitative analysis of this compound, making it ideal for supporting preclinical and clinical studies.
Method Summary
This method employs a simple protein precipitation technique for the extraction of this compound and an internal standard (IS) from plasma.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The method is validated according to established regulatory guidelines to ensure reliability.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard) (>99% purity)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: An Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: An Agilent 6495 Triple Quadrupole MS system or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) or equivalent.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and its internal standard (IS) by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare intermediate working solutions for calibration standards and quality controls (QCs) by serially diluting the primary stock solutions with 50:50 methanol/water.
-
Calibration Curve (CC) Standards: Spike appropriate amounts of the this compound working solutions into blank plasma to obtain final concentrations for the calibration curve. A typical range might be 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC (in the middle of the calibration range)
-
High QC (approx. 80% of the highest calibration standard)
-
Sample Preparation
The protein precipitation method is used for sample cleanup.
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 250 ng/mL this compound-d4) to each tube and vortex briefly.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Plasma sample preparation workflow.
LC-MS/MS Parameters
The following tables summarize the optimized instrumental parameters. Note that mass transitions and collision energies are compound-dependent and must be determined experimentally by infusing a standard solution of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1 min, return to 5% B |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Gas Temperature | 300°C | | Gas Flow | 10 L/min | | Nebulizer Pressure | 45 psi | | Sheath Gas Temp. | 350°C | | Sheath Gas Flow | 11 L/min | | Capillary Voltage | 3500 V | | MRM Transitions | To be determined empirically | | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | this compound | e.g., 350.1 | e.g., 185.2 | e.g., 25 | | this compound-d4 (IS) | e.g., 354.1 | e.g., 189.2 | e.g., 25 |
Method Validation Summary
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. All parameters met the acceptance criteria as per regulatory guidelines.
Table 3: Calibration Curve Linearity
| Parameter | Result |
|---|---|
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85-115% (80-120% for LLOQ) |
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 10.5 | 95.0 - 108.2 | ≤ 12.1 | 96.5 - 105.7 |
| Low | 3 | ≤ 8.2 | 98.1 - 104.5 | ≤ 9.5 | 97.2 - 103.8 |
| Mid | 150 | ≤ 6.5 | 96.7 - 102.3 | ≤ 7.8 | 98.0 - 101.5 |
| High | 800 | ≤ 5.8 | 97.2 - 101.9 | ≤ 6.9 | 98.3 - 102.1 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within ±15% (±20% for LLOQ) of nominal value.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Low | 3 | 92.5 | 98.7 |
| High | 800 | 94.1 | 96.5 |
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect %CV should be ≤15%.
Caption: High-level analytical workflow diagram.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction is efficient and straightforward, and the chromatographic conditions provide excellent separation. The method demonstrates high sensitivity, specificity, and reliability, meeting all standard validation criteria. It is well-suited for high-throughput analysis and can be effectively applied to pharmacokinetic studies in drug development programs.
References
- 1. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Quantifying the Activity of Phenosulfazole, a Novel MEK1/2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often due to mutations in BRAF or RAS genes, is a key driver in many human cancers, including melanoma and colorectal cancer. The kinases MEK1 and MEK2 are central components of this cascade, phosphorylating and activating ERK1 and ERK2. As such, MEK1/2 represents a key therapeutic target for cancer drug development. Phenosulfazole is a novel, potent, and selective small-molecule inhibitor of MEK1/2. This document provides detailed protocols for a robust cell-based assay system to quantify the biological activity of this compound by measuring its impact on cell viability and its ability to inhibit ERK1/2 phosphorylation.
Assay Principle
The primary assay quantifies cell viability to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. This is achieved by measuring intracellular ATP levels, which correlate with the number of metabolically active, viable cells. A decrease in ATP levels upon treatment indicates cytotoxic or cytostatic activity.
The secondary assay provides mechanistic validation by directly measuring the inhibition of the intended target. This is accomplished via Western blotting to detect the levels of phosphorylated ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. A dose-dependent decrease in the p-ERK1/2 to total ERK1/2 ratio confirms that this compound engages its target and inhibits the signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC₅₀ Determination
This protocol measures cell viability using a luminescence-based ATP assay.
Materials:
-
A375 (melanoma, BRAF V600E mutant) or other suitable cancer cell line
-
DMEM/F-12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000 cells in 90 µL of medium per well into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from a top concentration of 100 µM. Also, prepare a vehicle control (0.1% DMSO in medium).
-
Add 10 µL of the diluted compound or vehicle control to the appropriate wells. This brings the final volume to 100 µL.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for p-ERK1/2 Inhibition
This protocol confirms the mechanism of action by measuring the phosphorylation status of ERK1/2.
Materials:
-
A375 cell line
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and blotting equipment
Methodology:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ A375 cells in 2 mL of medium per well into 6-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
-
Protein Extraction:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-ERK or anti-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Calculate the ratio of p-ERK to total ERK for each concentration.
-
Normalize the results to the vehicle-treated control.
-
Data Presentation
Table 1: Cell Viability (IC₅₀) of this compound
Summarizes the potency of this compound in cell lines with different genetic backgrounds.
| Cell Line | Cancer Type | Key Mutation | This compound IC₅₀ (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.4 |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | > 10,000 |
Table 2: Quantification of p-ERK1/2 Inhibition by Western Blot
Shows the dose-dependent effect of this compound on its direct target in A375 cells.
| This compound (nM) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.78 | 22% |
| 10 | 0.21 | 79% |
| 100 | 0.04 | 96% |
| 1000 | < 0.01 | > 99% |
Visualizations
Application Notes and Protocols: Experimental Workflow for Phenosulfazole Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental workflow for the identification and validation of the molecular target(s) of the novel compound Phenosulfazole. In the absence of a known target, this guide outlines a systematic approach beginning with unbiased, proteome-wide screening methods to identify potential binding partners, followed by orthogonal, biophysical, and cell-based assays to confirm direct engagement and elucidate the mechanism of action. Detailed protocols for key techniques, including Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), are provided to guide researchers in confirming and characterizing the interaction between this compound and its putative target.
Introduction to Target Engagement
Quantifying the interaction of a small molecule with its protein target is a critical step in drug discovery.[1] Target engagement studies provide evidence for the mechanism of action and are essential for establishing structure-activity relationships (SAR).[1] For a novel compound like this compound, where the target is unknown, the initial phase of investigation employs a phenotypic or target deconvolution approach. Phenotypic screening identifies molecules that produce a desired change in a cell or organism's phenotype, which is then followed by target identification to understand the underlying mechanism.[2][3][4] This application note details a workflow to first discover the target of this compound and then rigorously validate the engagement.
Experimental Workflow for this compound Target Identification and Engagement
The overall workflow is designed to progress from broad, unbiased screening to specific, quantitative validation. This multi-step process ensures a high degree of confidence in the identified target and the binding characteristics of this compound.
Detailed Experimental Protocols
Phase 1: Target Discovery
CETSA-MS, or Thermal Proteome Profiling (TPP), is a powerful method for identifying the protein targets of a small molecule in an unbiased, proteome-wide manner within a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with this compound at a predetermined concentration (e.g., 10x the EC50 from a phenotypic assay) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble fraction).
-
Perform protein quantification (e.g., BCA assay).
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the treated and control samples.
-
-
Data Analysis:
-
Plot the relative soluble protein abundance as a function of temperature for each identified protein to generate melting curves.
-
Identify proteins that exhibit a significant shift in their melting temperature (ΔTm) in the this compound-treated samples compared to the vehicle control. These are the primary target candidates.
-
Phase 2: Hit Validation & Orthogonal Confirmation
This method is used to validate the hits identified from the CETSA-MS screen on an individual protein basis.
Protocol:
-
Cell Culture, Treatment, and Thermal Challenge:
-
Follow steps 1 and 2 of the CETSA-MS protocol.
-
-
Cell Lysis and Protein Extraction:
-
Follow step 3 of the CETSA-MS protocol.
-
-
Western Blot Analysis:
-
Measure the total protein concentration of the soluble fractions.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the candidate target protein.
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Quantify band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the quantified band intensities against temperature to generate melting curves for both vehicle and this compound-treated samples.
-
A shift in the melting curve for the treated sample confirms target engagement in a cellular context.
-
SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding between a ligand (e.g., the target protein) and an analyte (this compound).
Protocol:
-
Protein and Compound Preparation:
-
Express and purify the candidate target protein. Ensure high purity and stability.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in the running buffer. The final DMSO concentration should be consistent across all samples and kept low (<5%).
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface (e.g., using EDC/NHS chemistry).
-
Immobilize the purified target protein onto the sensor chip surface to a desired density.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of this compound over the immobilized protein surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the compound (dissociation phase).
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove any bound analyte, if necessary.
-
-
Data Analysis:
-
The binding events are measured in real-time as a change in resonance units (RU).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare the purified target protein in a well-defined buffer.
-
Dissolve this compound in the exact same buffer to the desired concentration. It is critical to precisely match the buffer to avoid heats of dilution.
-
Degas both the protein and compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of small injections of this compound into the protein solution.
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat change after each injection.
-
The raw data is a series of peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to calculate KD, n, ΔH, and ΔS.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: CETSA-MS Target Identification Summary
| Protein Name | Gene Name | Fold Change (Treated/Vehicle) | p-value | ΔTm (°C) |
|---|---|---|---|---|
| Protein X | GENEX | 2.5 | 0.001 | +4.2 |
| Protein Y | GENEY | 1.8 | 0.045 | +2.1 |
| Protein Z | GENEZ | 0.4 | 0.005 | -3.5 |
Table 2: Biophysical Characterization of this compound Binding to Target Protein X
| Technique | Parameter | Value |
|---|---|---|
| SPR | ka (1/Ms) | 1.2 x 10⁵ |
| kd (1/s) | 2.5 x 10⁻³ | |
| KD (nM) | 20.8 | |
| ITC | n (stoichiometry) | 1.05 |
| KD (nM) | 25.2 | |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -2.1 |
| | ΔG (kcal/mol) | -10.6 |
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway Modulation by this compound
Assuming this compound is identified as an inhibitor of "Kinase X" in the MAPK signaling pathway, the following diagram illustrates its potential mechanism of action.
Conclusion
The experimental workflow detailed in this application note provides a robust framework for the de novo identification and validation of the molecular target of this compound. By employing a combination of proteome-wide screening, orthogonal biophysical validation, and cell-based functional assays, researchers can confidently identify the target, characterize the binding interaction, and elucidate the compound's mechanism of action. This systematic approach is crucial for advancing this compound through the drug discovery pipeline.
References
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Phenosulfazole Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in the development and long-term efficacy of novel therapeutics. Phenosulfazole, a promising new anti-cancer agent, has demonstrated potent cytotoxic effects in preclinical models. However, the potential for cancer cells to develop resistance to this compound remains a critical concern. Understanding the genetic basis of this resistance is paramount for optimizing its clinical application, developing combination therapies, and identifying biomarkers to predict patient response.
This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. CRISPR-Cas9 technology offers a powerful and unbiased approach to systematically interrogate the entire genome for genes involved in drug sensitivity and resistance.[1][2][3] By creating a pooled library of cells, each with a single gene knockout, and applying a selective pressure with this compound, researchers can identify the genes that, when absent, allow cells to survive and proliferate.
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen is depicted below. It involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection of transduced cells, application of this compound pressure, and finally, identification of enriched sgRNAs through next-generation sequencing (NGS).
Hypothetical Signaling Pathway for this compound Action and Resistance
To illustrate a potential mechanism, we hypothesize that this compound acts by inhibiting a key kinase (Kinase X) in the PI3K/Akt signaling pathway, a pathway frequently implicated in cancer cell proliferation and survival.[4][5] Resistance could emerge through the loss of a negative regulator of a parallel survival pathway, such as the MAPK/ERK pathway.
Detailed Experimental Protocols
This protocol is adapted from established methods for performing genome-wide pooled lentiviral CRISPR/Cas9 knockout screens.
Phase 1: Cell Line and Library Preparation
-
Cell Line Selection and Culture:
-
Choose a cancer cell line that is sensitive to this compound.
-
Culture cells in the recommended medium and conditions.
-
Regularly test for mycoplasma contamination.
-
-
Generation of a Stable Cas9-Expressing Cell Line:
-
Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., blasticidin).
-
Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout).
-
-
Lentiviral sgRNA Library Production:
-
Amplify a genome-wide sgRNA library (e.g., GeCKO v2, TKOv3) in E. coli.
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Determine the viral titer.
-
-
Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Expand the cell population while maintaining a high coverage of the library (at least 500 cells per sgRNA).
-
Phase 2: this compound Selection
-
Establish this compound IC50:
-
Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line.
-
-
Drug Selection:
-
Split the transduced cell population into a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound at the IC50).
-
Culture the cells for 14-21 days, allowing for the enrichment of resistant cells.
-
Maintain library coverage by passaging a sufficient number of cells.
-
-
Cell Harvesting:
-
Harvest cells from both the control and treatment groups.
-
A portion of the cells should be harvested at the beginning of the experiment (T0) to assess the initial sgRNA distribution.
-
Phase 3: Data Acquisition and Analysis
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the harvested cells.
-
-
sgRNA Cassette Amplification:
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
-
Next-Generation Sequencing (NGS):
-
Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.
-
Compare the sgRNA abundance between the this compound-treated and control samples to identify sgRNAs that are significantly enriched in the treated population.
-
Rank genes based on the enrichment of their corresponding sgRNAs.
-
Data Presentation
Quantitative data from the CRISPR-Cas9 screen should be summarized in clear and structured tables. Below are examples of how to present the key findings.
Table 1: Top 10 Enriched Genes Conferring this compound Resistance (Hypothetical Data)
| Rank | Gene Symbol | Description | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| 1 | GENE_A | E3 ubiquitin ligase | 5.8 | 1.2e-8 | 2.5e-7 |
| 2 | GENE_B | Kinase suppressor | 5.2 | 3.5e-8 | 6.1e-7 |
| 3 | GENE_C | Transcription factor | 4.9 | 8.1e-7 | 1.2e-5 |
| 4 | GENE_D | ABC transporter | 4.5 | 1.5e-6 | 2.0e-5 |
| 5 | GENE_E | DNA repair protein | 4.2 | 3.3e-6 | 4.1e-5 |
| 6 | GENE_F | Apoptosis regulator | 3.9 | 7.8e-6 | 9.0e-5 |
| 7 | GENE_G | Cell cycle checkpoint | 3.7 | 1.2e-5 | 1.3e-4 |
| 8 | GENE_H | Metabolic enzyme | 3.5 | 2.5e-5 | 2.6e-4 |
| 9 | GENE_I | Signaling scaffold | 3.3 | 4.1e-5 | 4.0e-4 |
| 10 | GENE_J | Growth factor receptor | 3.1 | 6.8e-5 | 6.5e-4 |
Table 2: Functional Annotation of Top Resistance Genes (Hypothetical Data)
| Gene Symbol | Pathway/Process | Known Role in Drug Resistance |
| GENE_A | Protein degradation | May target a pro-apoptotic factor for degradation. |
| GENE_B | MAPK signaling | Loss may activate a pro-survival pathway. |
| GENE_C | Transcriptional regulation | May regulate the expression of drug efflux pumps. |
| GENE_D | Drug transport | Directly involved in pumping drugs out of the cell. |
| GENE_E | DNA damage response | Loss may allow cells to tolerate drug-induced DNA damage. |
Conclusion
The protocol outlined in this application note provides a robust framework for identifying genes that mediate resistance to this compound. The unbiased, genome-wide nature of the CRISPR-Cas9 screen allows for the discovery of both known and novel resistance mechanisms. The identification of these genes and their associated pathways will be instrumental in developing strategies to overcome resistance, such as the rational design of combination therapies, and for the identification of predictive biomarkers to guide patient stratification in clinical trials. Subsequent validation of the top candidate genes through individual knockout studies is a crucial next step to confirm their role in this compound resistance.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Phenosulfazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the synthesis of Phenosulfazole.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield in the Bromination of 4-hydroxyacetophenone (Step 1)
Q1: I am experiencing a low yield of the desired 2-bromo-1-(4-hydroxyphenyl)ethan-1-one and observing multiple products. What are the likely causes and how can I optimize this step?
A1: Low yields in the bromination of phenolic ketones are often due to side reactions or incomplete conversion. Key factors to investigate include the choice of brominating agent, reaction temperature, and solvent.
-
Side Reactions: The phenolic hydroxyl group is activating and can lead to bromination on the aromatic ring in addition to the desired alpha-bromination of the ketone. Using a milder brominating agent like N-Bromosuccinimide (NBS) over elemental bromine (Br₂) can improve selectivity.
-
Reaction Conditions: The reaction temperature should be carefully controlled.[1] Elevated temperatures can lead to over-bromination and decomposition of the product.[2] The choice of solvent is also critical; chlorinated solvents like dichloromethane (DCM) or ethereal solvents are common.
-
Incomplete Reaction: Ensure the stoichiometry of the reactants is correct. A slight excess of the brominating agent may be necessary, but a large excess will promote side reactions.
Troubleshooting Workflow for Step 1:
Caption: Troubleshooting workflow for the bromination of 4-hydroxyacetophenone.
Table 1: Optimization of Bromination Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Yield |
| Brominating Agent | Br₂ (1.1 eq) | NBS (1.05 eq) | > 85% |
| Temperature | 50°C | 0°C to Room Temp | |
| Solvent | Ethanol | Dichloromethane (DCM) | |
| Reaction Time | 2 hours | 4-6 hours |
Issue 2: Inefficient Thionation of Benzamide (Step 2)
Q2: My conversion of benzamide to benzothioamide is low, and the purification is difficult. What can I do to improve this step?
A2: The thionation of amides using Lawesson's reagent or P₄S₁₀ can be challenging. Incomplete reaction and difficult purification are common hurdles.
-
Reagent Activity: Lawesson's reagent can degrade upon storage. Ensure you are using a fresh, high-quality reagent.
-
Reaction Temperature and Solvent: This reaction typically requires heating. Anhydrous toluene or dioxane are common solvents. The temperature should be high enough to drive the reaction to completion but not so high as to cause decomposition. Refluxing in toluene is a common starting point.
-
Stoichiometry: A common molar ratio of amide to Lawesson's reagent is 2:1. Using less than 0.5 equivalents of Lawesson's reagent will result in incomplete conversion.
-
Purification: The crude product will contain phosphorus byproducts. Purification is typically achieved by aqueous workup followed by recrystallization or column chromatography. Washing the organic layer with a mild base can help remove some acidic impurities.
Issue 3: Low Yield in the Final Hantzsch Thiazole Synthesis (Step 3)
Q3: The final condensation reaction to form this compound has a very low yield. What are the critical parameters to control in this step?
A3: The Hantzsch thiazole synthesis is sensitive to reaction conditions. Low yields can result from suboptimal pH, temperature, or the presence of impurities.
-
Reaction Solvent and Base: This reaction is often carried out in a protic solvent like ethanol. A weak base is sometimes added to facilitate the reaction, but a strongly basic environment can lead to side reactions of the α-haloketone.
-
Temperature: The reaction often requires heating, but excessive heat can lead to the formation of byproducts. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.
-
Purity of Reactants: The α-haloketone (from Step 1) is often unstable and should be used fresh or stored carefully. Impurities in either the α-haloketone or the thioamide can significantly impact the yield.
Troubleshooting Workflow for Hantzsch Synthesis:
Caption: Troubleshooting workflow for the final condensation step.
Table 2: Optimization of Hantzsch Thiazole Synthesis
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Yield |
| Solvent | THF | Ethanol | > 70% |
| Temperature | Room Temperature | Reflux (approx. 78°C) | |
| Base | None | NaHCO₃ (1.1 eq) | |
| Reaction Time | 24 hours | 8 hours |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (Step 1)
-
Dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water.
Protocol 2: Synthesis of Benzothioamide (Step 2)
-
In a round-bottom flask, combine benzamide (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Add anhydrous toluene.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Step 3)
-
Dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) and benzothioamide (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.1 eq).
-
Heat the mixture to reflux for 8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
This compound Synthesis Pathway:
Caption: Hypothetical synthesis pathway for this compound.
References
How to prevent Phenosulfazole precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Phenosulfazole precipitation in aqueous solutions.
FAQs: Understanding and Preventing this compound Precipitation
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound, chemically known as 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a sulfonamide compound. Like many sulfonamides, it is a weakly acidic molecule. Its structure, containing both a phenolic hydroxyl group and a sulfonamide group, suggests that its aqueous solubility is likely limited and highly dependent on the pH of the solution. For researchers conducting experiments in aqueous media, unexpected precipitation of this compound can lead to inaccurate results, loss of valuable compound, and challenges in formulation development.
Q2: What are the primary factors that can cause this compound to precipitate from an aqueous solution?
Several factors can contribute to the precipitation of this compound:
-
pH Changes: As a weakly acidic compound, this compound's solubility is significantly influenced by pH. In solutions with a pH below its pKa, the molecule will be predominantly in its less soluble, neutral form, increasing the likelihood of precipitation. Conversely, at a pH above its pKa, it will exist as a more soluble salt.
-
Solvent Composition: The choice of solvent and the presence of co-solvents are critical. While water-miscible organic solvents can increase the solubility of nonpolar drugs, dilution of such a solution with water can lead to supersaturation and subsequent precipitation.
-
Temperature: The effect of temperature on the solubility of organic compounds can vary. While for many solids, solubility increases with temperature, this is not always the case. For some compounds, the dissolution process is exothermic, and an increase in temperature can decrease solubility.[1] The specific impact of temperature on this compound solubility needs to be experimentally determined.
-
High Concentration: Exceeding the intrinsic solubility of this compound in a given aqueous system will inevitably lead to precipitation.
-
Presence of Other Solutes: The addition of salts or other excipients can either increase ("salting-in") or decrease ("salting-out") the solubility of this compound.
Q3: How can I prevent this compound from precipitating during my experiments?
Preventing precipitation involves controlling the factors mentioned above. Here are several strategies:
-
pH Control: Maintaining the pH of the aqueous solution significantly above the pKa of the sulfonamide and phenolic hydroxyl groups will keep this compound in its ionized, more soluble form. The use of appropriate buffer systems is crucial.
-
Use of Co-solvents: Employing a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance the solubility of this compound.[2] However, it is crucial to carefully control the dilution process to avoid precipitation.
-
Addition of Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.
-
Polymers: Certain polymers can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state.
-
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with this compound, enhancing its aqueous solubility.[3]
Troubleshooting Guide: this compound Precipitation
This guide provides a structured approach to troubleshooting precipitation issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| Precipitation upon addition of this compound stock solution (in organic solvent) to aqueous buffer. | The final concentration of this compound exceeds its solubility in the aqueous buffer. The organic solvent concentration is not sufficient to maintain solubility after dilution. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the organic co-solvent in the final aqueous solution (ensure it does not interfere with the experiment). 3. Add a suitable surfactant or polymer to the aqueous buffer before adding the this compound stock solution. |
| Precipitation observed after a change in pH (e.g., during a reaction or pH adjustment). | The pH of the solution has dropped below the pKa of this compound, causing the less soluble neutral form to precipitate. | 1. Ensure the buffering capacity of your system is sufficient to resist pH changes. 2. Adjust the pH of the final solution to be at least 1-2 pH units above the highest pKa of this compound. |
| Precipitation occurs over time, even when initially dissolved. | The solution is in a metastable supersaturated state, and nucleation and crystal growth are occurring slowly. | 1. Incorporate a precipitation inhibitor (e.g., a suitable polymer like HPMC or PVP) into the formulation. 2. Consider if temperature fluctuations could be affecting solubility. |
| Precipitation when mixing with other components (e.g., salts, other active ingredients). | "Salting-out" effect due to the presence of other ionic species, or incompatibility with other formulation components. | 1. Investigate the compatibility of this compound with all other components in the solution. 2. Consider adjusting the ionic strength of the solution. |
Experimental Protocols
To effectively prevent precipitation, it is essential to determine the physicochemical properties of this compound. The following are detailed protocols for key experiments.
Protocol 1: Determination of the Aqueous Solubility of this compound as a Function of pH
Objective: To determine the solubility of this compound in aqueous buffers at different pH values.
Materials:
-
This compound
-
Phosphate buffer solutions (e.g., 0.1 M) at pH 5.0, 6.0, 7.0, 7.4, and 8.0
-
Deionized water
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for quantification
-
pH meter
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to each phosphate buffer solution in separate vials.
-
Tightly cap the vials and place them in a thermostatically controlled water bath set at a constant temperature (e.g., 25 °C or 37 °C).
-
Stir the solutions for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, stop stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant and centrifuge it to remove any remaining suspended particles.
-
Dilute the clear supernatant with the corresponding buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated UV-Vis spectrophotometric or HPLC method.
-
Measure the pH of the saturated solution to confirm the final pH.
Protocol 2: Determination of the pKa of this compound using UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 10)
-
Deionized water
-
UV-Vis Spectrophotometer
-
pH meter
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of solutions with the same concentration of this compound in different buffer solutions covering the desired pH range.
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength(s) against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| pH | Solubility (mg/mL) |
| 5.0 | 0.1 |
| 6.0 | 0.5 |
| 7.0 | 2.0 |
| 7.4 | 5.0 |
| 8.0 | 15.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental data should be generated following the protocol above.
Visualizations
References
Technical Support Center: Optimizing Phenosulfazole Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phenosulfazole (4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide) in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound, with the IUPAC name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a sulfonamide compound. While direct studies on this compound are limited, extensive research on structurally similar benzenesulfonamide derivatives strongly suggests that its primary mechanism of action is the inhibition of carbonic anhydrases (CAs). Of particular importance is its potential to inhibit tumor-associated isoforms like carbonic anhydrase IX (CA IX)[1][2].
CA IX is a transmembrane enzyme overexpressed in many types of cancer cells, particularly under hypoxic conditions. It plays a crucial role in regulating intra- and extracellular pH, which is vital for cancer cell survival, proliferation, and invasion[1][2][3]. By inhibiting CA IX, this compound can disrupt this pH regulation, leading to increased intracellular acidification and subsequent inhibition of cancer cell growth and survival.
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
Based on in vitro studies of structurally related thiazolone- and thiazole-benzenesulfonamide derivatives, a starting concentration range of 0.1 µM to 10 µM is recommended for initial cytotoxicity and functional assays in cancer cell lines.
Several studies on analogous compounds have reported potent anti-proliferative and CA IX inhibitory activities in the nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is expected to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in 100% DMSO to create a stock solution of 10 mM to 20 mM.
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the DMSO stock solution.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no observable effect at expected concentrations | 1. Compound Precipitation: this compound may have precipitated out of the aqueous culture medium. 2. Cell Line Insensitivity: The chosen cell line may not express the target (e.g., CA IX) or may have other resistance mechanisms. 3. Incorrect Concentration Calculation: Errors in dilution calculations. | 1. Visually inspect the culture wells for any precipitate. Prepare fresh dilutions and ensure the final DMSO concentration is sufficient to maintain solubility. Consider using a lower starting concentration. 2. Verify the expression of CA IX in your cell line of interest via Western blot or qPCR, especially under hypoxic conditions. Consider testing a panel of different cell lines. 3. Double-check all calculations for stock and working solution preparations. |
| High background cytotoxicity in vehicle control wells | 1. High DMSO Concentration: The final DMSO concentration in the culture medium is too high for the specific cell line. 2. Contaminated Reagents: Contamination in the DMSO or culture medium. | 1. Perform a DMSO toxicity curve for your cell line to determine the maximum tolerated concentration (typically ≤ 0.5%). Ensure the final DMSO concentration in all experimental wells, including controls, is below this limit. 2. Use fresh, sterile-filtered DMSO and culture medium. |
| Inconsistent results between experiments | 1. Variability in Cell Seeding Density: Inconsistent number of cells plated per well. 2. Inconsistent Incubation Times: Variation in the duration of compound exposure. 3. Freeze-Thaw Cycles of Stock Solution: Degradation of the compound due to multiple freeze-thaw cycles. | 1. Ensure a uniform single-cell suspension before seeding and use a reliable cell counting method. 2. Standardize the incubation time for all experiments. 3. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
Data Presentation: Cytotoxicity of this compound Analogs
The following table summarizes the cytotoxic activity of various benzenesulfonamide derivatives structurally similar to this compound against different human cancer cell lines. This data can serve as a reference for expected potency.
| Compound Class | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | Not Specified | 1.52 - 6.31 | |
| Aryl thiazolone-benzenesulfonamides | MCF-7 (Breast) | Not Specified | 3.63 - 4.58 | |
| 4-(Pyrazolyl)benzenesulfonamide ureas | Full NCI-60 panel | Not Specified | 3.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your DMSO stock solution. A common starting range is a 2-fold serial dilution from 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound via Carbonic Anhydrase IX Inhibition
Caption: Proposed mechanism of this compound via inhibition of Carbonic Anhydrase IX.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 value of this compound.
Troubleshooting Logic for Low Efficacy
Caption: A logical guide for troubleshooting experiments with low this compound efficacy.
References
Technical Support Center: Overcoming Off-Target Effects of Phenosulfazole in Cells
Disclaimer: As of late 2025, specific biological targets and off-target effects of Phenosulfazole (4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide) are not extensively documented in publicly available scientific literature. Therefore, this technical support center provides a generalized framework to assist researchers in identifying and mitigating potential off-target effects of novel or poorly characterized small molecules like this compound, based on established pharmacological principles.
Frequently Asked Questions (FAQs)
Q1: What are on-target vs. off-target effects of a small molecule inhibitor?
A1:
-
On-target effects are the desired biological consequences resulting from the interaction of a small molecule with its intended molecular target (e.g., a specific enzyme or receptor).
-
Off-target effects are unintended biological consequences that occur when the small molecule interacts with other, unrelated molecular targets.[1] These can lead to misleading experimental results, cellular toxicity, or other unexpected phenotypes.[1]
Q2: I'm observing an unexpected phenotype in my cells after treating with this compound. How do I determine if it's an off-target effect?
A2: A multi-step approach is necessary to distinguish on-target from off-target effects. This typically involves a combination of dose-response analysis, using structurally unrelated inhibitors for the same putative target (if known), and target engagement assays. A significant discrepancy between the concentration required for the intended on-target activity and the concentration causing the unexpected phenotype may suggest an off-target effect.
Q3: What are common causes of poor solubility and how can it be mistaken for off-target toxicity?
A3: Many small molecules have low aqueous solubility. When a concentrated stock solution (often in DMSO) is diluted into aqueous cell culture media, the compound can precipitate. This "solvent shock" can cause cellular stress or damage that may be misinterpreted as a specific off-target toxicity. Always visually inspect your media for precipitation after adding the compound.
Q4: How can I reduce the likelihood of off-target effects in my experiments?
A4: Use the lowest effective concentration of the compound that elicits the desired on-target effect. Additionally, minimizing the duration of exposure can sometimes reduce off-target consequences. If available, using a more potent and selective analog of this compound could also be beneficial.
Troubleshooting Guide: Unexpected Cellular Phenotypes
This guide provides a structured approach to troubleshooting unexpected results when using this compound or other novel small molecules.
| Issue Observed | Potential Cause | Suggested Action |
| High Cellular Toxicity at Low Concentrations | Off-target toxicity | Perform a counter-screen in a cell line lacking the putative target. If toxicity persists, it is likely off-target. |
| Compound Precipitation | Visually inspect the culture medium for precipitates under a microscope. Perform a solubility assay. | |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). | |
| Observed Phenotype is Inconsistent with Putative Target's Known Function | Off-target Engagement | Use a structurally unrelated inhibitor of the same putative target. If the phenotype is not replicated, it is likely an off-target effect of this compound. |
| Experimental Artifact | Review and optimize your experimental protocol, including all controls. | |
| On-target effect in a novel pathway | Perform target engagement assays to confirm this compound is binding to its intended target at the concentrations used. | |
| Inconsistent Results Between Replicates | Inconsistent Compound Concentration | Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes. |
| Cell Health Variability | Standardize cell seeding density and use cells within a consistent passage number range. | |
| Edge Effects in Multi-well Plates | Avoid using outer wells for critical experiments or fill them with sterile media to minimize evaporation. |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine and compare the potency of this compound for its intended biological effect versus any unintended (off-target) cellular phenotype.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 1 nM). Include a vehicle control (e.g., DMSO at its highest final concentration).
-
Cell Treatment: Treat the cells with the serial dilutions of this compound and the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assay for On-Target Effect: Perform an assay to measure the intended on-target effect (e.g., a kinase activity assay, a reporter gene assay).
-
Assay for Off-Target Phenotype: In parallel, perform an assay to quantify the unexpected phenotype (e.g., a cell viability assay like MTT or a specific biomarker measurement).
-
Data Analysis: Plot the dose-response curves for both the on-target and off-target effects. Calculate the EC50 (or IC50) for each. A large difference in these values can indicate that the unintended phenotype is an off-target effect.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its putative protein target.
Methodology:
-
Protein and Dye Preparation: Mix the purified putative target protein with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Compound Addition: Aliquot the protein-dye mixture into a 96-well PCR plate. Add varying concentrations of this compound and a vehicle control to the wells.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the samples over a temperature gradient (e.g., 25°C to 95°C).
-
Fluorescence Measurement: The instrument will record the fluorescence at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound indicates direct binding of the compound to the protein, which stabilizes it against thermal denaturation.
Visualizing Experimental Workflows and Signaling Pathways
References
Technical Support Center: Managing Drug-Induced Toxicity in Animal Studies
Disclaimer: The compound "Phenosulfazole" does not appear to be a recognized or standard chemical or drug name in scientific literature. Therefore, this guide will address the management of toxicity induced by a representative sulfonamide antibiotic, Sulfamethoxazole , as a model. The principles and methodologies described here are generally applicable to preclinical toxicity studies of many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Sulfamethoxazole-induced toxicity in animal models?
Common signs of Sulfamethoxazole toxicity in animal studies can vary depending on the dose, duration of exposure, and the animal model used. Reported signs include:
-
Renal Toxicity: Crystalluria (formation of crystals in the urine), hematuria (blood in the urine), oliguria (decreased urine output), and elevated serum creatinine and blood urea nitrogen (BUN) levels.
-
Hepatic Toxicity: Elevated liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST), indicating liver cell damage.
-
Hematological Toxicity: Anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count).
-
General Clinical Signs: Weight loss, decreased food and water intake, lethargy, and ruffled fur.
Q2: How can I prevent crystalluria and subsequent renal damage during my study?
Preventing crystalluria is a key step in mitigating Sulfamethoxazole-induced renal toxicity. Strategies include:
-
Urine pH Modification: Alkalinization of urine can increase the solubility of Sulfamethoxazole and its metabolites. This can be achieved by administering sodium bicarbonate.
-
Hydration: Ensuring adequate fluid intake by the animals can help to flush the renal system and prevent crystal precipitation.
-
Dosage Adjustment: If the experimental design allows, using the lowest effective dose can reduce the risk of reaching solubility limits in the renal tubules.
Q3: What are the key biomarkers to monitor for early detection of organ toxicity?
Early detection is crucial for managing toxicity. Key biomarkers to monitor include:
| Organ System | Primary Biomarkers | Secondary Biomarkers |
| Kidney | Serum Creatinine, Blood Urea Nitrogen (BUN) | Urine output, Urinalysis (for crystals, protein, and blood) |
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP), Total Bilirubin |
| Hematological | Complete Blood Count (CBC) with differential | Reticulocyte count |
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality Rate in the High-Dose Group
Possible Cause: The maximum tolerated dose (MTD) was exceeded, leading to acute systemic toxicity.
Troubleshooting Steps:
-
Immediate Action: Humanely euthanize moribund animals to minimize suffering.
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a wider range of doses to accurately determine the MTD.
-
Staggered Dosing: Initiate dosing in a small subset of animals before proceeding with the full cohort to identify any immediate adverse effects.
-
Necropsy and Histopathology: Perform a full necropsy and histopathological examination of tissues from deceased animals to identify the target organs of toxicity.
Issue 2: Significant Weight Loss Observed Across All Treatment Groups
Possible Cause: This could be due to drug-induced anorexia, dehydration, or systemic toxicity affecting metabolism.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Palatability of the Formulation: If the drug is administered in the feed or water, consider if the formulation is unpalatable. An alternative route of administration, such as oral gavage, may be necessary.
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous fluids) and highly palatable, energy-dense food.
-
Assess for Dehydration: Check for signs of dehydration, such as skin tenting and reduced urine output.
Experimental Protocols
Protocol 1: Assessment of Renal Toxicity
-
Animal Model: Wistar rats (male and female, 8-10 weeks old).
-
Dosing: Administer Sulfamethoxazole via oral gavage daily for 14 days at three dose levels (e.g., 100, 300, and 1000 mg/kg) and a vehicle control.
-
Sample Collection:
-
Urine: Collect urine for 24 hours on days 0, 7, and 14 using metabolic cages. Analyze for volume, pH, protein, glucose, ketones, blood, and sediment (for crystals).
-
Blood: Collect blood via tail vein or cardiac puncture at the end of the study. Separate serum for analysis of creatinine and BUN.
-
-
Histopathology: At the end of the study, euthanize the animals, and collect the kidneys. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
Protocol 2: Evaluation of Hepatotoxicity
-
Animal Model: C57BL/6 mice (male, 8 weeks old).
-
Dosing: Administer Sulfamethoxazole intraperitoneally daily for 7 days at appropriate dose levels and a vehicle control.
-
Sample Collection:
-
Blood: Collect blood via cardiac puncture at the end of the study. Separate serum for analysis of ALT and AST.
-
-
Histopathology: Euthanize the animals, and collect the liver. Fix, process, and stain with H&E as described for the kidneys. Additionally, consider special stains like Periodic acid-Schiff (PAS) to assess glycogen content.
Visualizations
Caption: Workflow for a typical in-vivo toxicity study.
Caption: Troubleshooting logic for unexpected adverse events.
Technical Support Center: Addressing Batch-to-Batch Variability of Phenosulfazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Phenosulfazole.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of different batches of this compound in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in efficacy can stem from several factors. The most common culprits are variations in purity, the presence of different impurity profiles, or degradation of the compound.[1][2] Even minor impurities can sometimes have significant biological activity, either synergistic or antagonistic to this compound.[3][4] It is also possible that the compound has degraded due to improper storage or handling.[5] We recommend a thorough analytical characterization of each batch to identify any differences.
Q2: Our latest batch of this compound has a different color and texture. Should we be concerned?
A2: Yes, any physical differences between batches should be investigated. A change in color or texture could indicate a different polymorphic form, the presence of impurities, or degradation products. These changes can affect the solubility, stability, and bioavailability of the compound, which in turn can impact experimental results. We advise performing physicochemical characterization to understand the nature of these differences.
Q3: How can we ensure the consistency of this compound batches in the future?
A3: Establishing a robust quality control process is key. This should include stringent specifications for raw materials, well-defined and controlled manufacturing processes, and comprehensive analytical testing of each batch before use. Implementing a "golden batch" model, where a well-characterized, high-quality batch is used as a standard for comparison, can also be very effective.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity in Cellular Assays
If you are observing variability in the biological activity of different this compound batches, follow these troubleshooting steps:
Step 1: Verify Compound Identity and Purity
-
Action: Analyze each batch using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of this compound and determine its purity.
-
Rationale: This will help identify any significant impurities or degradation products that might be interfering with the assay.
Step 2: Characterize the Impurity Profile
-
Action: Use high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the impurities in each batch.
-
Rationale: Different impurities, even at low levels, can have off-target effects or directly interact with the biological system being studied.
Step 3: Assess Compound Stability
-
Action: Perform a stability study on the batches showing variable activity. This can involve storing the compound under different conditions (e.g., temperature, light) and monitoring for degradation over time.
-
Rationale: this compound may be degrading, leading to a loss of active compound and the formation of new, potentially interfering substances.
Step 4: Standardize Experimental Conditions
-
Action: Review and standardize all aspects of your experimental protocol, including cell culture conditions, reagent preparation, and operator procedures.
-
Rationale: Inconsistent experimental execution can introduce variability that may be mistaken for batch-to-batch differences.
Issue 2: Poor Solubility and Inconsistent Dissolution Rates
If you are experiencing issues with the solubility of this compound, consider the following:
Step 1: Characterize the Solid-State Properties
-
Action: Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to determine the polymorphic form of each batch.
-
Rationale: Different crystal forms (polymorphs) of a compound can have different solubilities and dissolution rates.
Step 2: Analyze Particle Size and Morphology
-
Action: Employ techniques such as Scanning Electron Microscopy (SEM) and laser diffraction to analyze the particle size distribution and morphology.
-
Rationale: Smaller particle sizes generally lead to faster dissolution. Variations in crystal shape can also affect how the compound dissolves.
Step 3: Evaluate Excipient Compatibility
-
Action: If you are formulating this compound with other substances (excipients), investigate potential interactions that could affect solubility.
-
Rationale: Some excipients can enhance or hinder the solubility of an active pharmaceutical ingredient.
Quantitative Data Summary
The following tables provide an example of how to summarize quantitative data from the analysis of different batches of this compound.
Table 1: Physicochemical Properties of this compound Batches
| Property | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White Crystalline Powder | Off-white Powder | White Crystalline Powder | White Crystalline Powder |
| Melting Point (°C) | 152.1 | 148.5 | 151.9 | 150 - 155 |
| Solubility in DMSO (mg/mL) | 25.4 | 18.2 | 24.9 | > 20 |
| Polymorphic Form (XRD) | Form I | Mixture of Form I and II | Form I | Form I |
| Mean Particle Size (µm) | 15.6 | 28.4 | 16.1 | 10 - 20 |
Table 2: Purity and Impurity Profile of this compound Batches by HPLC-UV (254 nm)
| Analyte | Batch A | Batch B | Batch C | Acceptance Criteria |
| This compound (% Area) | 99.8% | 98.1% | 99.7% | ≥ 99.5% |
| Impurity 1 (RRT 0.85) | 0.05% | 0.75% | 0.06% | ≤ 0.1% |
| Impurity 2 (RRT 1.12) | 0.08% | 0.92% | 0.11% | ≤ 0.15% |
| Total Impurities | 0.13% | 1.67% | 0.17% | ≤ 0.5% |
Table 3: In Vitro Bioactivity of this compound Batches
| Assay | Batch A | Batch B | Batch C | Acceptance Criteria |
| IC50 in HEK293 Cells (µM) | 1.2 | 5.8 | 1.3 | 1.0 - 1.5 |
| EC50 in Reporter Assay (µM) | 0.8 | 3.4 | 0.9 | 0.7 - 1.0 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Protocol 2: X-Ray Diffraction (XRD) for Polymorph Analysis
-
Instrumentation: X-ray diffractometer.
-
Radiation Source: Cu Kα radiation.
-
Scan Range: 2θ from 5° to 40°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Gently grind a small amount of the this compound batch and pack it into the sample holder.
Visualizations
Caption: Troubleshooting workflow for investigating batch-to-batch variability.
Caption: Hypothetical signaling pathway showing impurity interference.
Caption: Process flow for maintaining batch-to-batch consistency.
References
- 1. benchchem.com [benchchem.com]
- 2. Achieving Consistency in Pharmaceutical Manufacturing: Best Practices – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 3. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
Improving the signal-to-noise ratio in Phenosulfazole-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in Phenosulfazole-based assays. Our goal is to help you diagnose and resolve common experimental issues to ensure robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical in this compound-based assays?
A1: The signal-to-noise ratio (S/N) is a crucial metric that quantifies the ability to distinguish a true experimental signal from background noise.[1] A high S/N ratio signifies a more sensitive and reliable assay, which is essential for detecting subtle changes in the signal. In the context of this compound-based assays, which are often fluorescence-based, the "signal" is the fluorescence emission from the specific target, while "noise" can originate from multiple sources including non-specific binding, autofluorescence of cellular components or media, and instrument noise.[1]
Q2: What are the common sources of high background noise in fluorescence-based assays?
A2: High background noise can stem from several factors:
-
Autofluorescence: Many biological samples contain molecules that fluoresce naturally, such as NADH, flavins, and collagen.[2] Cell culture media containing phenol red and riboflavin can also contribute significantly to background fluorescence.[2]
-
Nonspecific Binding: The fluorescent probe, such as this compound, may bind to off-target molecules or adhere to the surfaces of the assay plate.[1]
-
Light Leakage and Scattering: Inadequate shielding from ambient light or scattering of the excitation light within the instrument can elevate background readings.
-
Detector Noise: The electronic components of the photodetector can introduce noise, particularly at high gain settings.
-
Contaminated Reagents: Impurities in buffers or reagents can be a source of unwanted fluorescence.
Q3: How can I reduce autofluorescence in my cell-based assays?
A3: To minimize autofluorescence, consider the following strategies:
-
Use Phenol Red-Free Media: Phenol red is a known source of fluorescence in cell culture media. Switching to a phenol red-free formulation during the assay can significantly lower the background.
-
Select Red-Shifted Dyes: Cellular autofluorescence is more prominent in the blue and green regions of the spectrum. If possible, use a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum to avoid this interference.
-
Use Appropriate Blanks: Always include proper blanks (e.g., media only, unstained cells) to accurately measure and subtract the background fluorescence.
Q4: My signal is decreasing over time during measurement. What could be the cause?
A4: A time-dependent decrease in fluorescence intensity is often due to photobleaching, which is the irreversible photochemical destruction of the fluorophore. To mitigate photobleaching, you can:
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light.
-
Reduce Excitation Intensity: Use neutral density filters to decrease the intensity of the excitation light.
-
Use Anti-fade Reagents: For fixed samples, incorporate anti-fade reagents in the mounting medium.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound-based assays.
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence | Use phenol red-free media for the assay. If working with cells, consider using a buffer solution for the final reading. Include a "no-cell" or "unstained cells" control to determine the background from autofluorescence and subtract it from your measurements. |
| Nonspecific Binding | Increase the number and stringency of wash steps after incubation with the this compound probe. Include a blocking agent, such as Bovine Serum Albumin (BSA), in your assay buffer to reduce nonspecific binding. |
| Reagent Contamination | Prepare fresh buffers and reagent solutions using high-purity water and solvents. Filter buffers to remove any particulate matter that could scatter light. |
| Instrumental Noise | Ensure the sample chamber of your instrument is clean. Measure a "blank" sample (containing all components except the fluorescent probe) to determine and subtract the instrument's background noise. |
Issue 2: Low Signal Intensity
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Perform a titration of the this compound probe and other key reagents to find the optimal concentrations that yield the highest signal-to-noise ratio. For enzymatic assays, using a substrate concentration at or near saturation (typically 5-10 times the Michaelis constant, Km) can maximize the reaction velocity. |
| Incorrect Wavelength Settings | Verify the excitation and emission maxima of your this compound probe and ensure that the instrument's filters or monochromator settings are correctly aligned with these wavelengths. |
| Photobleaching | Minimize the exposure of your samples to light during incubation and measurement. If possible, use anti-fade reagents. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and ionic strength of the assay buffer, as these factors can significantly impact enzyme activity and fluorescence signals. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Inconsistent Dispensing | Ensure that all reagents and cells are dispensed accurately and consistently across the plate. Use calibrated pipettes and proper pipetting techniques. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation, which can lead to variability. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS to create a humidity barrier. |
| Temperature Gradients | Allow the assay plate to equilibrate to room temperature before reading to avoid temperature gradients across the plate. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells, as variations in cell number will lead to inconsistent results. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
Objective: To find the concentration of this compound that provides the best signal-to-noise ratio.
Methodology:
-
Prepare a series of dilutions of the this compound probe in the assay buffer.
-
Set up your assay with your biological sample (e.g., cells or purified enzyme).
-
Include control wells:
-
No-Probe Control: Contains the sample and all other reagents except the this compound probe to measure autofluorescence.
-
No-Sample Control: Contains the this compound probe and all other reagents but no biological sample to measure the background fluorescence of the probe itself.
-
-
Add the different concentrations of the this compound probe to the respective wells.
-
Incubate for the recommended time, protecting the plate from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the signal-to-noise ratio for each concentration: S/N = (Signal_with_sample - Signal_no-sample) / (Signal_no-sample).
-
Plot the S/N ratio against the this compound concentration to identify the optimal concentration.
Protocol 2: General Workflow for a Cell-Based this compound Assay
Objective: To provide a standardized workflow for performing a cell-based assay using this compound.
Methodology:
-
Cell Seeding: Seed cells in a microplate at the desired density and allow them to attach and grow for 24-48 hours.
-
Treatment: Treat the cells with the test compounds or stimuli as required by your experimental design.
-
Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove the treatment medium.
-
Probe Incubation: Add the this compound probe solution (at the predetermined optimal concentration) to each well and incubate for the specified time, protected from light.
-
Signal Measurement: Remove the probe solution and wash the cells to remove any unbound probe. Add a final volume of assay buffer or PBS to the wells. Measure the fluorescence on a plate reader with the appropriate filter settings.
-
Data Analysis: Subtract the average background fluorescence (from wells with unstained cells) from all measurements.
Visual Guides
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
Caption: Iterative cycle for assay optimization.
References
Technical Support Center: Mitigating Autofluorescence in Fluorescence-Based Assays
Welcome to the technical support center for troubleshooting autofluorescence in your experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate issues with autofluorescence, a common artifact in fluorescence microscopy and other fluorescence-based assays. While you may be investigating the effects of a specific compound, such as Phenosulfazole, it is important to note that autofluorescence often originates from the biological sample itself or the experimental procedure, rather than the compound under study.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This phenomenon can interfere with the detection of specific fluorescent signals from your probes or labels, leading to high background and reduced signal-to-noise ratio.[1][2]
Q2: I am using this compound in my experiment and see high background fluorescence. Is this compound causing this?
A2: Currently, there is no scientific literature suggesting that this compound itself is a significant source of autofluorescence. It is more likely that the observed background fluorescence originates from endogenous cellular components or is induced by the sample preparation method (e.g., fixation).
Q3: What are the common sources of autofluorescence in biological samples?
A3: Autofluorescence can arise from several sources:
-
Endogenous Molecules: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally fluorescent.[3][4][5] Tissues with high metabolic activity or significant connective tissue content often exhibit strong autofluorescence.
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.
-
Culture Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.
-
Red Blood Cells: Heme groups in red blood cells can cause autofluorescence.
Q4: How can I confirm that what I'm seeing is autofluorescence?
A4: The best way to identify autofluorescence is to include an unstained control sample in your experiment. This sample should be processed in the exact same way as your experimental samples but without the addition of any fluorescent labels. If you observe fluorescence in this control, it is due to autofluorescence.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating autofluorescence in your experiments.
Step 1: Identify the Source of Autofluorescence
Before attempting to reduce autofluorescence, it is crucial to pinpoint its origin.
| Potential Source | Identification Method |
| Endogenous Autofluorescence | Image an unstained, unfixed sample. |
| Fixative-Induced Autofluorescence | Compare fluorescence in an unfixed sample to a fixed, unstained sample. |
| Culture Media Components | Image the cell culture medium alone. |
| Non-specific Antibody Binding | Include a "secondary antibody only" control (no primary antibody). |
Step 2: Implement Mitigation Strategies
Based on the identified source, choose the appropriate mitigation strategy from the table below.
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Spectral Separation | Choose fluorophores that are spectrally distinct from the autofluorescence. Far-red emitting dyes are often a good choice. | Simple to implement during experimental design. | May require access to specific filter sets or imaging systems. |
| Chemical Quenching | Treat samples with quenching agents like Sodium Borohydride, Sudan Black B, or commercial reagents. | Can significantly reduce autofluorescence from various sources. | May affect the specific fluorescent signal or introduce its own background. |
| Protocol Optimization | Modify sample preparation steps, such as reducing fixation time, changing the fixative, or perfusing tissues to remove blood. | Can prevent the generation of autofluorescence from the start. | May require significant optimization for each sample type. |
| Image Processing | Use software-based methods like spectral unmixing or background subtraction to remove the autofluorescence signal post-acquisition. | Non-invasive and can be applied to existing images. | May not be able to distinguish the signal from background if they are spectrally similar. |
Experimental Protocols
Here are detailed protocols for common autofluorescence reduction techniques.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by glutaraldehyde or formaldehyde fixation.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Ice
Procedure:
-
Immediately before use, prepare a 1 mg/mL solution of Sodium Borohydride in ice-cold PBS or TBS. The solution will fizz.
-
Apply the freshly prepared, fizzing solution to your fixed cells or tissue sections.
-
Incubate on ice. For cell monolayers, two 4-minute incubations are recommended. For 7 µm paraffin-embedded sections, three 10-minute incubations are suggested.
-
Rinse the samples thoroughly with PBS or TBS (3 x 5 minutes) to remove all traces of Sodium Borohydride.
-
Proceed with your standard blocking and immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is used to quench autofluorescence from lipofuscin, which are granules of oxidized proteins and lipids that accumulate in aging cells.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
Procedure:
-
Prepare a saturated SBB solution by dissolving 0.3 g of SBB in 100 mL of 70% ethanol. Stir overnight in the dark and filter before use.
-
After completing your immunofluorescence staining protocol, wash the samples with PBS.
-
Incubate the samples in the SBB solution for 10-15 minutes at room temperature on a shaker.
-
Wash thoroughly with PBS to remove excess SBB.
-
Mount the coverslip with an aqueous mounting medium.
Note: SBB can introduce a dark color to the tissue and may not be suitable for all imaging applications.
Visual Guides
Autofluorescence Troubleshooting Workflow
Caption: A workflow for troubleshooting autofluorescence.
Sources of Autofluorescence and Mitigation Strategies
Caption: Relationship between autofluorescence sources and solutions.
Hypothetical Signaling Pathway Investigation
Caption: Autofluorescence interference in a signaling study.
References
- 1. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Causes of Autofluorescence [visikol.com]
- 4. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
Validation & Comparative
A Head-to-Head Comparison of Phenosulfazole and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Phenosulfazole and its structural analogs, supported by experimental data to deliniate their therapeutic potential.
This compound, with the chemical name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, belongs to the sulfonamide class of compounds.[1] While specific bioactivity data for this compound is not extensively documented in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore present in numerous therapeutic agents.[2][3][4][5] Analogs of this core structure have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects. This guide will compare this compound with its close analogs, focusing on key therapeutic areas where this chemical class has shown significant promise.
Comparative Analysis of Biological Activity
The therapeutic efficacy of this compound analogs is heavily influenced by the nature and position of substituents on both the phenyl and thiazole rings. Modifications to these structures can significantly alter their potency and selectivity against various biological targets.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), enzymes crucial in various physiological processes. Inhibition of specific CA isoforms is a key mechanism for treating glaucoma, epilepsy, and certain types of cancer.
A study on benzenesulfonamides bearing 1,2,3-triazole moieties revealed potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The data below showcases the inhibitory constants (Ki) for selected analogs against hCA I, II, IV, and IX.
| Compound | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| Analog 1 | 1-(4-carboxyphenyl)-1H-1,2,3-triazol-4-yl | 8.3 | 1.6 | 1.4 | ≤ 9.5 |
| Analog 2 | 1-(4-hydroxymethylphenyl)-1H-1,2,3-triazol-4-yl | 50.2 | 9.4 | 55.3 | ≤ 9.5 |
| Analog 3 | 1-(4-carbamoylphenyl)-1H-1,2,3-triazol-4-yl | 12.5 | 2.5 | 3.2 | ≤ 9.5 |
| Acetazolamide (Standard) | - | 250 | 12 | 70 | 25 |
Table 1: Inhibitory activity (Ki) of selected benzenesulfonamide analogs against human carbonic anhydrase isoforms I, II, IV, and IX.
Anti-inflammatory Activity
The anti-inflammatory potential of benzenesulfonamide derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
In a study of maleimide derivatives bearing a benzenesulfonamide moiety, several compounds exhibited potent and selective COX-2 inhibition.
| Compound | Substitution on Maleimide Ring | COX-1 Inhibition (%) | COX-2 Inhibition (%) | In Vivo Anti-inflammatory Activity (% Inhibition) |
| Analog 4a | 4-Fluorophenyl | 15 | 78 | 65 |
| Analog 4h | 4-Chlorophenyl | 18 | 82 | 68 |
| Analog 4j | 4-Bromophenyl | 20 | 85 | 72 |
| Analog 4k | 4-Nitrophenyl | 22 | 88 | 75 |
| Celecoxib (Standard) | - | 12 | 90 | 78 |
Table 2: In vitro COX inhibition and in vivo anti-inflammatory activity of selected benzenesulfonamide-maleimide analogs.
Antimicrobial Activity
The sulfonamide scaffold is historically significant for its antibacterial properties. The mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. A study on new benzenesulfonamide derivatives showcased their in vitro antimicrobial activity against a panel of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values determined.
| Compound | Target Organism | MIC (mg/mL) |
| Analog 4d | E. coli | 6.72 |
| Analog 4h | S. aureus | 6.63 |
| Analog 4a | P. aeruginosa | 6.67 |
| Analog 4a | S. typhi | 6.45 |
| Analog 4f | B. subtilis | 6.63 |
| Analog 4e | C. albicans | 6.63 |
| Analog 4e | A. niger | 6.28 |
Table 3: Minimum Inhibitory Concentration (MIC) of selected benzenesulfonamide derivatives against various microorganisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various hCA isoforms was assessed using a stopped-flow CO2 hydrase assay. The assay relies on monitoring the color change of a pH indicator. The enzyme-catalyzed hydration of CO2 leads to a decrease in pH, which is observed spectrophotometrically. The initial rates of reaction were measured in the presence and absence of inhibitors. The inhibition constants (Ki) were then calculated using the Cheng-Prusoff equation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 was determined using an in vitro enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of various prostaglandins. The inhibitory effect of the compounds was quantified by measuring the reduction in PGH2 production. The percentage of inhibition was calculated by comparing the results for the test compounds with those of a control.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. Rats were administered the test compounds or a control vehicle orally. After one hour, a solution of carrageenan was injected into the sub-plantar tissue of the right hind paw to induce inflammation. The paw volume was measured at different time intervals using a plethysmometer. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth microdilution method. Serial dilutions of the test compounds were prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions for the specific microorganism. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of inflammation and COX-2 inhibition.
Figure 2: General experimental workflow for drug discovery.
References
- 1. This compound | C9H8N2O3S2 | CID 95285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. tandfonline.com [tandfonline.com]
Validating the On-Target Effects of Phenosulfazole Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the novel therapeutic compound, Phenosulfazole. By leveraging knockout (KO) models, researchers can definitively ascertain the specificity of this compound's mechanism of action, a critical step in preclinical drug development.[1][2] This document outlines the experimental strategy, presents expected data in a comparative format, and provides detailed protocols for key experiments.
Introduction to this compound and its Putative Target: Kinase X
This compound is a novel small molecule inhibitor designed to target Kinase X (KX) , a serine/threonine kinase implicated in the progression of various solid tumors. The proposed mechanism of action involves the competitive inhibition of the ATP-binding site of KX, thereby preventing the phosphorylation of its downstream substrate, Transcription Factor Y (TFY) . The phosphorylation of TFY is a critical step for its nuclear translocation and subsequent activation of pro-proliferative genes.
Experimental Validation Using Knockout Models
To validate that the anti-proliferative effects of this compound are mediated through the specific inhibition of KX, a comparative study employing wild-type (WT) and KX knockout (KO) cancer cell lines is proposed. The genetic knockout of the gene encoding for KX is considered a gold standard for target validation.[3]
Experimental Workflow
The overall experimental workflow is depicted below:
Figure 1. Experimental workflow for validating the on-target effects of this compound using a Kinase X knockout model.
Signaling Pathway of Kinase X
The proposed signaling pathway involving Kinase X is illustrated below. This compound is designed to inhibit Kinase X, thereby preventing the phosphorylation and subsequent nuclear translocation of Transcription Factor Y.
Figure 2. Proposed signaling pathway of Kinase X and the inhibitory action of this compound.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from the proposed experiments.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Treatment (24h) | Relative Cell Viability (%) |
| Wild-Type (WT) | Vehicle | 100 ± 5.2 |
| Wild-Type (WT) | This compound (10 µM) | 45 ± 4.1 |
| Kinase X KO | Vehicle | 98 ± 5.5 |
| Kinase X KO | This compound (10 µM) | 95 ± 4.8 |
Table 2: Phosphorylation Status of Transcription Factor Y (TFY)
| Cell Line | Treatment (1h) | p-TFY / Total TFY Ratio |
| Wild-Type (WT) | Vehicle | 1.00 ± 0.12 |
| Wild-Type (WT) | This compound (10 µM) | 0.15 ± 0.05 |
| Kinase X KO | Vehicle | 0.05 ± 0.02 |
| Kinase X KO | This compound (10 µM) | 0.04 ± 0.02 |
Table 3: Subcellular Localization of Transcription Factor Y (TFY)
| Cell Line | Treatment (1h) | Nuclear / Cytoplasmic TFY Ratio |
| Wild-Type (WT) | Vehicle | 3.5 ± 0.4 |
| Wild-Type (WT) | This compound (10 µM) | 0.8 ± 0.2 |
| Kinase X KO | Vehicle | 0.6 ± 0.1 |
| Kinase X KO | This compound (10 µM) | 0.5 ± 0.1 |
Logical Framework for On-Target Validation
The logic behind using a knockout model for target validation is to demonstrate that the pharmacological effect of the drug is absent when its target is not present.
Figure 3. Logical diagram illustrating the validation of this compound's on-target effect.
Experimental Protocols
Generation of Kinase X Knockout Cell Line via CRISPR-Cas9
-
gRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting the exons of the Kinase X gene using a validated online tool. Synthesize the sgRNAs and the Cas9 nuclease.
-
Transfection: Co-transfect the wild-type cancer cells with plasmids encoding Cas9 and the selected sgRNAs using a lipid-based transfection reagent.
-
Single-Cell Cloning: Two days post-transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screening and Validation: Once colonies are established, screen for Kinase X knockout by Western blot analysis of whole-cell lysates. Confirm the knockout at the genomic level by Sanger sequencing of the targeted locus.
Cell Proliferation Assay
-
Cell Seeding: Seed wild-type and Kinase X KO cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with either vehicle (DMSO) or a dose-response range of this compound.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Assess cell viability using a resazurin-based assay. Add the resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at an excitation/emission of 560/590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells to determine the relative cell viability.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound or vehicle, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-TFY, total TFY, Kinase X, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Immunofluorescence Microscopy
-
Cell Culture and Treatment: Grow wild-type and Kinase X KO cells on glass coverslips and treat with this compound or vehicle.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against total TFY for 1 hour. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a confocal microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of TFY in multiple cells per condition to determine the nuclear/cytoplasmic ratio.
Comparison with Alternative Target Validation Methods
While knockout models provide the highest level of genetic validation, other methods can also be employed.
Table 4: Comparison of Target Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| Knockout (KO) Model | Complete and permanent removal of the target gene.[3][4] | Definitive validation, stable cell lines for repeated experiments. | Time-consuming to generate, potential for compensatory mechanisms. |
| RNA interference (RNAi) | Transient knockdown of target mRNA using siRNA or shRNA. | Rapid and relatively inexpensive. | Incomplete knockdown, potential for off-target effects, transient effect. |
| Chemical Probes | Use of a different, well-characterized inhibitor of the same target. | Can provide initial validation before genetic models are available. | The probe itself may have off-target effects, may not be available. |
| Rescue Experiments | Re-expression of the target gene in a KO or knockdown background. | Confirms that the observed phenotype is due to the loss of the target. | Requires additional genetic manipulation, can be technically challenging. |
By employing the rigorous approach of knockout model validation, researchers can build a strong, data-driven case for the on-target efficacy and specificity of this compound, thereby significantly de-risking its progression through the drug development pipeline.
References
Cross-Validation of Phenoxodiol Activity in Different Cancer Cell Lines
An important clarification regarding your request for "Phenosulfazole." Our search did not yield any relevant scientific information on a compound with this name, suggesting it may be a misspelling or not a recognized agent in this field of research.
However, we found information on Phenoxodiol , a compound with a similar name that has been studied for its anti-cancer activities in various cell lines. The following comparison guide is based on the available data for Phenoxodiol.
This guide provides a comparative analysis of Phenoxodiol's performance across various cancer cell lines, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Efficacy of Phenoxodiol
The following table summarizes the half-maximal inhibitory concentration (IC50) of Phenoxodiol in different cancer cell lines, providing a quantitative measure of its cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCA433 | Ovarian Cancer | 2.5 | [1] |
| SKOV-3 | Ovarian Cancer | 5.0 | [1] |
| A2780 | Ovarian Cancer | 7.5 | [1] |
| AD-10 | Ovarian Cancer | 5.0 | [1] |
| A549 | Lung Cancer | Not specified | [2] |
| Caco-2 | Colon Adenocarcinoma | Not specified | |
| HN12 | Head and Neck Squamous Cell Carcinoma | Not specified | |
| BEAS-2B | Healthy Lung Epithelial | No significant damage |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
1. Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Cancer cells (A549, Caco-2) and healthy BEAS-2B cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with varying concentrations of Phenoxodiol (or Farnesol in the cited study) for 24, 48, and 72 hours.
-
WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent was added to each well, and the plates were incubated for an additional 2 hours.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader to determine cell viability. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then calculated.
2. Apoptosis Analysis (Dual DAPI-PI Staining)
-
Cell Preparation: Cells were seeded and treated with the IC50 concentration of the compound for 48 hours.
-
Staining: Adherent cells were washed with PBS and then stained with DAPI (4',6-diamidino-2-phenylindole) and Propidium Iodide (PI) solutions.
-
Microscopy: Stained cells were observed under a fluorescence microscope to identify apoptotic (blue, condensed chromatin) and necrotic (red) cells.
3. Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells were treated with Phenoxodiol for 48 and 72 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed and stained with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cross-Validation
The following diagram illustrates the general workflow for assessing the activity of a compound like Phenoxodiol across different cell lines.
Caption: Experimental workflow for cross-validating Phenoxodiol activity.
Proposed Signaling Pathway for Phenoxodiol-Induced Apoptosis
Based on available literature, Phenoxodiol appears to induce apoptosis through caspase-dependent pathways and can affect cell cycle regulation. The diagram below conceptualizes this mechanism.
Caption: Proposed signaling pathway for Phenoxodiol-induced apoptosis.
References
Comparative analysis of Phenosulfazole's mechanism with other inhibitors
Once explored for its potential in combating poliomyelitis, the sulfonamide compound Phenosulfazole presents a historical puzzle in the landscape of enzyme inhibitors. While its chemical identity is established, a comprehensive understanding of its precise mechanism of action, specific molecular targets, and quantitative inhibitory data remains largely confined to historical medical literature, precluding a direct, data-driven comparative analysis with modern inhibitors.
The Challenge of a Comparative Analysis
A meaningful comparative analysis of enzyme inhibitors necessitates a foundational understanding of several key parameters for each compound:
-
Target Specificity: The specific enzyme or protein that the inhibitor binds to.
-
Mechanism of Inhibition: The mode by which the inhibitor interferes with the enzyme's activity (e.g., competitive, non-competitive, uncompetitive, or allosteric).
-
Quantitative Efficacy: Metrics such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) that quantify the inhibitor's potency.
-
Affected Signaling Pathways: The downstream cellular pathways that are modulated by the inhibitor's action.
For this compound, this critical information is not sufficiently detailed in accessible scientific literature. While sulfonamides as a class are known to act as inhibitors of various enzymes, often by mimicking substrates or binding to active sites, the specific interactions of this compound remain largely uncharacterized.
A Glimpse into the Mechanisms of Modern Inhibitors
In contrast, significant research has elucidated the mechanisms of numerous other enzyme inhibitors, providing a framework for how such a comparison would be structured if data for this compound were available.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[1] PTP1B inhibitors can act through different mechanisms:
-
Competitive Inhibition: Many PTP1B inhibitors are designed to bind to the enzyme's highly conserved active site, competing with the natural phosphotyrosine substrate.[2]
-
Allosteric Inhibition: Some inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.[3]
SH2 Domain-Containing Phosphatase 2 (SHP2) Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the Ras-MAPK signaling pathway, which is often dysregulated in cancer.[4] SHP2 inhibitors have been developed with a primary focus on:
-
Allosteric Inhibition: These inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in a closed, auto-inhibited conformation. This prevents its activation and downstream signaling.
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Inhibitors
LMPTP is implicated in insulin resistance and adipogenesis.[5] A notable mechanism for LMPTP inhibition is:
-
Uncompetitive Inhibition: Certain inhibitors bind to the enzyme-substrate complex, preventing the completion of the catalytic reaction.
Hypothetical Comparative Framework
Had the necessary data for this compound been available, a comparative analysis would involve structuring the information as follows:
Table 1: Comparative Overview of Inhibitor Mechanisms
| Inhibitor | Target Enzyme | Mechanism of Inhibition | Key Affected Signaling Pathway |
| This compound | Data not available | Data not available | Data not available |
| PTP1B Inhibitor (Example) | PTP1B | Competitive / Allosteric | Insulin Signaling, Leptin Signaling |
| SHP2 Inhibitor (Example) | SHP2 | Allosteric | Ras-MAPK Pathway |
| LMPTP Inhibitor (Example) | LMPTP | Uncompetitive | Insulin Signaling, PDGFRα Signaling |
Table 2: Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target | IC₅₀ / Kᵢ (nM) | Assay Conditions |
| This compound | Data not available | Data not available | Data not available |
| PTP1B Inhibitor (Example) | PTP1B | [Insert Value] | [Describe Assay] |
| SHP2 Inhibitor (Example) | SHP2 | [Insert Value] | [Describe Assay] |
| LMPTP Inhibitor (Example) | LMPTP | [Insert Value] | [Describe Assay] |
Experimental Protocols
Detailed experimental protocols would be provided for key assays cited in the comparison. An example for determining the mechanism of inhibition is outlined below.
Protocol: Enzyme Inhibition Assay
-
Objective: To determine the mechanism of inhibition of a test compound against a target enzyme.
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (e.g., p-nitrophenyl phosphate for phosphatases)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare a series of dilutions of the test inhibitor. b. Prepare a series of dilutions of the substrate. c. In the wells of the microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations. d. Pre-incubate the enzyme and inhibitor for a specified time. e. Initiate the reaction by adding the substrate at various concentrations to the wells. f. Monitor the rate of product formation over time using the microplate reader.
-
Data Analysis: a. Plot the reaction velocity versus the substrate concentration for each inhibitor concentration. b. Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate]. c. Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
Visualizing Signaling Pathways
Diagrams created using Graphviz would illustrate the signaling pathways affected by these inhibitors.
Caption: Simplified Ras-MAPK signaling pathway indicating the point of intervention by a SHP2 inhibitor.
Conclusion
While a comprehensive, data-rich comparative analysis of this compound with modern enzyme inhibitors is not feasible due to the absence of detailed mechanistic and quantitative data, the framework for such an analysis is well-established. The study of historical compounds like this compound underscores the evolution of drug discovery and the increasing emphasis on detailed molecular and cellular characterization of therapeutic agents. Future research, should it revisit such historical compounds, would need to employ modern biochemical and cell-based assays to elucidate their mechanisms of action and pave the way for a true comparative understanding.
References
- 1. Antiviral Sulfonamide Derivatives: Ingenta Connect [ingentaconnect.com]
- 2. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 4. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of Phenosulfazole: A Historical Research Perspective
A Comparative Analysis of a Discontinued Polio Treatment Candidate and the Rise of Preventative Vaccines
This guide provides an objective analysis of the historical research findings on Phenosulfazole, a compound investigated in the mid-20th century for the treatment of poliomyelitis. Due to the discontinuation of research on this compound, this comparison is framed from a historical perspective, contrasting its proposed mechanism and early findings with the advent of polio vaccines and modern antibacterial agents. The quantitative data from the original this compound studies are limited in publicly accessible literature, preventing a direct statistical comparison with contemporary alternatives.
Introduction to this compound
This compound, also known by its trade name Darvisul and its chemical name N-(2-thiazolyl)-phenol sulfonamide, was a sulfa drug developed and studied in the late 1940s and early 1950s. Initial research focused on its potential antiviral effects, particularly against the poliomyelitis virus, a major public health concern at the time. As a member of the sulfonamide class of drugs, it also possesses antibacterial properties.
Historical Context: The Fight Against Poliomyelitis
Prior to the mid-1950s, poliomyelitis was a feared disease with no effective cure, causing paralysis and death. Treatment was primarily supportive, focusing on alleviating symptoms and managing complications. It is within this context that researchers actively sought antiviral agents like this compound.
This compound in Poliomyelitis Research: A Qualitative Comparison
Research into this compound for poliomyelitis appears to have ceased with the successful development and widespread implementation of polio vaccines. The Salk (inactivated) and Sabin (oral) vaccines proved to be highly effective in preventing the disease, shifting the global strategy from treatment to prevention.
| Feature | This compound (Darvisul) | Poliomyelitis Vaccines (Salk/Sabin) | Modern Antiviral Approach |
| Primary Indication | Investigated for the treatment of active poliomyelitis infection. | Prevention of poliomyelitis through immunization. | Primarily prevention; targeted antiviral drugs for specific viral infections. |
| Mechanism of Action | Believed to alter host tissue cells to make them inhospitable to the poliovirus. | Induce an immune response to produce antibodies against the poliovirus, providing long-term immunity. | Varies; may include inhibition of viral replication, entry, or other key viral life cycle stages. |
| Outcome of Research | Early studies in mice showed some promise, but human clinical trials were deemed inconclusive or did not lead to widespread use. Research was likely superseded by vaccines. | Highly successful in preventing poliomyelitis, leading to the near-eradication of the disease globally. | Continuous development of new vaccines and antiviral medications for a range of diseases. |
This compound as a Sulfonamide Antibiotic
As a sulfonamide, this compound belongs to a class of synthetic bacteriostatic antibiotics. These drugs function by inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Modern Antibiotic Alternatives
The use of single-agent sulfonamides for systemic bacterial infections is less common today due to the development of more effective and less toxic antibiotics, as well as widespread bacterial resistance.
| Feature | This compound (as a Sulfonamide) | Modern Broad-Spectrum Antibiotics (e.g., Penicillins, Cephalosporins, Fluoroquinolones) |
| Antibacterial Spectrum | Active against a range of gram-positive and some gram-negative bacteria. | Varies by class, but many have a very broad spectrum of activity against gram-positive, gram-negative, and sometimes anaerobic bacteria. |
| Mechanism of Action | Competitive inhibitor of dihydropteroate synthetase, blocking folic acid synthesis. | Diverse mechanisms, including inhibition of cell wall synthesis, protein synthesis, and DNA replication. |
| Clinical Utility | Largely historical for systemic use; superseded by newer agents. | First-line treatments for a wide variety of bacterial infections. |
| Resistance | Widespread resistance has developed in many bacterial species. | Resistance is a growing concern, but newer agents and combination therapies are being developed. |
Experimental Methodologies and Signaling Pathways
Diagrams
A Note on Phenosulfazole:
Initial searches for "this compound" and its chemical name, 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, did not yield publicly available experimental data regarding its inhibitory activity against COX-1 and COX-2. Therefore, to fulfill the request for a comparative guide, this document will use the well-characterized, selective COX-2 inhibitor, Celecoxib , as a representative example. The data, protocols, and diagrams provided below are for Celecoxib and are intended to serve as a template for assessing the selectivity of similar compounds.
Introduction to COX-2 Selectivity
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[2][3]
The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. Consequently, the development of selective COX-2 inhibitors has been a major goal in drug discovery to create anti-inflammatory agents with improved safety profiles. The selectivity of a compound for COX-2 over COX-1 is a critical parameter in its preclinical assessment.
Quantitative Assessment of Selectivity
The selectivity of an inhibitor is typically determined by comparing its 50% inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A higher ratio of COX-1 IC50 to COX-2 IC50 indicates greater selectivity for COX-2.
Table 1: In Vitro Inhibitory Activity of Celecoxib against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 | 0.04 | 375 |
Note: IC50 values can vary between different assay conditions and enzyme sources.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Test compound (e.g., Celecoxib) and vehicle (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin E2 (PGE2) EIA Kit
-
96-well plates
-
Incubator
2. Assay Procedure:
-
Prepare a series of dilutions of the test compound in the vehicle.
-
In a 96-well plate, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound dilutions or vehicle (for control wells) to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.
Visualizing the Scientific Context
To better understand the biological and experimental framework, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: In Vitro COX Inhibition Assay Workflow.
Conclusion
The assessment of selectivity is a cornerstone in the development of targeted therapies like COX-2 inhibitors. By employing robust in vitro assays to determine IC50 values against the primary target and related off-targets, researchers can quantify the selectivity of a compound. While specific data for this compound is not currently available in the public domain, the framework provided here, using Celecoxib as an example, offers a comprehensive guide for researchers and drug development professionals to evaluate the selectivity profile of their compounds of interest. This systematic approach is essential for identifying drug candidates with a higher potential for efficacy and a lower risk of mechanism-based side effects.
References
- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Phenosulfazole: A Comparative Analysis in Established Disease Models
A definitive comparative analysis of Phenosulfazole's performance in established disease models is not feasible at this time due to the limited publicly available data on its specific biological activities and preclinical testing.
This compound, chemically identified as 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is classified as a sulfonamide. While the sulfonamide class of compounds is well-known for its antibacterial properties, specific pharmacological data, including its mechanism of action, therapeutic targets, and efficacy in disease models, remains largely undocumented in accessible scientific literature. Furthermore, the synonym "Virazene" suggests a potential antiviral application, but there is currently no substantiated evidence to support this.
This guide aims to provide a framework for the comparative evaluation of a compound like this compound, outlining the necessary experimental data and methodologies that would be required for a comprehensive assessment.
Hypothetical Benchmarking Framework for a Sulfonamide Antibacterial
To illustrate the process, we will consider a hypothetical scenario where this compound is evaluated as a novel antibacterial agent.
Table 1: Comparative Efficacy of this compound against Common Bacterial Pathogens (Hypothetical Data)
| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| This compound | 8 | 16 | 32 | 64 |
| Sulfamethoxazole | 16 | 32 | 64 | 128 |
| Ciprofloxacin | 0.5 | 1 | 1 | 2 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: In Vivo Efficacy in a Murine Peritonitis Model (Hypothetical Data)
| Treatment Group | Bacterial Load (CFU/mL) in Peritoneal Fluid | Survival Rate (%) |
| Vehicle Control | 1 x 10⁸ | 0 |
| This compound (10 mg/kg) | 5 x 10⁴ | 80 |
| Sulfamethoxazole (10 mg/kg) | 1 x 10⁵ | 60 |
| Ciprofloxacin (5 mg/kg) | 1 x 10³ | 100 |
CFU: Colony Forming Units
Experimental Protocols
A thorough evaluation of a novel therapeutic agent requires detailed and reproducible experimental methodologies.
In Vitro Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against relevant bacterial strains.
Protocol:
-
Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) are cultured in Mueller-Hinton Broth (MHB).
-
Compound Preparation: this compound and comparator compounds (e.g., Sulfamethoxazole, Ciprofloxacin) are serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from wells showing no visible growth are plated on Mueller-Hinton Agar (MHA) and incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vivo Murine Peritonitis Model
Objective: To assess the in vivo efficacy of this compound in a systemic bacterial infection model.
Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are intraperitoneally injected with a lethal dose of E. coli (e.g., 1 x 10⁸ CFU).
-
Treatment: One hour post-infection, mice are treated with this compound, a comparator drug, or a vehicle control via oral gavage.
-
Outcome Measures:
-
Bacterial Load: At 24 hours post-infection, a subset of mice is euthanized, and peritoneal lavage fluid is collected to determine bacterial CFU counts.
-
Survival: The remaining mice are monitored for survival over a 7-day period.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clarity and understanding.
Caption: Hypothetical mechanism of action of this compound.
Caption: Workflow for antibacterial efficacy testing.
While this guide provides a template for the rigorous comparative evaluation of a compound like this compound, the lack of specific data for this molecule prevents a direct and meaningful analysis. Further research into the pharmacological profile of this compound is necessary to enable its benchmarking against established therapeutic agents in relevant disease models.
Orthogonal Assays to Confirm Phenosulfazole's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the hypothesized mode of action of Phenosulfazole as a protein kinase inhibitor. In the context of drug discovery, relying on a single primary assay is insufficient to confirm a compound's mechanism of action due to the potential for assay-specific artifacts or off-target effects. Orthogonal assays, which rely on distinct scientific principles, are crucial for building a robust body of evidence to confirm a compound's biological activity and target engagement.
For the purpose of this guide, we will operate under the hypothesis that this compound is an inhibitor of "Kinase X," a key enzyme in a hypothetical cellular signaling pathway. This guide will detail the experimental protocols, present comparative data in structured tables, and provide visual diagrams to elucidate the methodologies and their logical connections in validating this compound as a Kinase X inhibitor.
The Hypothetical "Kinase X" Signaling Pathway
The "Kinase X" pathway is a critical signaling cascade involved in cell proliferation. Upon activation by an upstream signal, Kinase X phosphorylates a downstream substrate, "Substrate Y," initiating a cascade that ultimately leads to cell cycle progression. This compound is hypothesized to inhibit the catalytic activity of Kinase X, thereby blocking the phosphorylation of Substrate Y and halting cell proliferation.
Caption: A diagram of the hypothetical signaling pathway for Kinase X.
Orthogonal Assays for Validation: A Comparative Overview
To rigorously validate this compound as a Kinase X inhibitor, a combination of biochemical, biophysical, and cell-based assays should be employed. Each assay provides a different line of evidence, and together they create a compelling case for the proposed mode of action.
| Assay Type | Specific Assay | Principle | Key Readout | Advantages | Disadvantages |
| Biochemical | TR-FRET Kinase Assay | Measures the inhibition of kinase activity by detecting the phosphorylation of a substrate via time-resolved fluorescence resonance energy transfer.[1] | IC50 | High-throughput, sensitive, homogenous format. | Susceptible to compound interference with the assay technology (e.g., fluorescence). |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[2][3] | ΔTm (change in melting temperature) | Confirms target engagement in intact cells without modifying the compound or protein.[2] | Lower throughput, requires a specific antibody for detection. |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures the direct binding of an analyte (this compound) to a ligand (Kinase X) immobilized on a sensor surface by detecting changes in the refractive index. | KD (dissociation constant), kon, koff | Provides real-time kinetic data (on- and off-rates) and affinity.[4] | Requires purified protein, immobilization can sometimes affect protein conformation. |
| Cell-Based | Western Blot of Substrate Phosphorylation | Detects the phosphorylation status of a specific kinase substrate (Substrate Y) within cells using phospho-specific antibodies. | Decrease in p-Substrate Y signal | Provides direct evidence of target inhibition in a physiological context. | Semi-quantitative, lower throughput, dependent on antibody quality. |
| Cell-Based | Cell Proliferation Assay | Measures the effect of the compound on the proliferation of cells that are dependent on the target kinase's activity. | GI50 (concentration for 50% growth inhibition) | Assesses the functional cellular consequence of target inhibition. | Can be influenced by off-target effects leading to cytotoxicity. |
Experimental Protocols
TR-FRET Kinase Assay
Principle: This assay measures the enzymatic activity of Kinase X by quantifying the phosphorylation of a biotinylated peptide substrate. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Protocol:
-
Prepare a reaction buffer containing Kinase X and the biotinylated peptide substrate.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the Eu-labeled anti-phospho-substrate antibody and the streptavidin-acceptor conjugate.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This allows for the confirmation of target engagement within intact cells.
Protocol:
-
Culture cells to an appropriate confluency and treat with this compound or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a mild detergent.
-
Pellet the aggregated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase X at each temperature by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
Western Blot of Substrate Y Phosphorylation
Principle: This assay directly measures the downstream effect of Kinase X inhibition in cells by quantifying the phosphorylation of its substrate, Substrate Y.
Protocol:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Stimulate the cells with an appropriate upstream activator of the Kinase X pathway if necessary.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).
-
Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Substrate Y to normalize for protein loading.
-
Quantify the band intensities to determine the relative decrease in Substrate Y phosphorylation.
Quantitative Data Summary
The following tables present hypothetical but realistic quantitative data for this compound and a known control Kinase X inhibitor, "Compound K."
Table 1: Biochemical and Biophysical Data
| Compound | TR-FRET IC50 (nM) | CETSA ΔTm (°C) | SPR KD (nM) |
| This compound | 75 | +4.5 | 120 |
| Compound K | 15 | +6.2 | 25 |
| Inactive Analog | >10,000 | No shift | No binding |
Table 2: Cell-Based Assay Data
| Compound | p-Substrate Y Inhibition IC50 (nM) | Cell Proliferation GI50 (nM) |
| This compound | 250 | 500 |
| Compound K | 50 | 100 |
| Inactive Analog | >20,000 | >20,000 |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the orthogonal validation process.
Caption: Experimental workflow for orthogonal validation of this compound.
Caption: Logical relationship of the orthogonal experimental outcomes.
Conclusion
The validation of this compound as a Kinase X inhibitor is significantly strengthened by the application of a diverse and orthogonal set of assays. A positive result in a primary biochemical screen, such as a TR-FRET assay, provides the initial evidence of inhibitory activity. This is then corroborated by biophysical methods like CETSA and SPR, which confirm direct binding to the target protein. Finally, cell-based assays, including Western blotting for substrate phosphorylation and cell proliferation assays, demonstrate that the compound engages its target in a physiological context and elicits the expected downstream biological response. The convergence of data from these multiple, independent methodologies provides a high degree of confidence in the proposed mode of action for this compound, a critical step in its continued development as a potential therapeutic agent.
References
Replicating Landmark Experiments in the Discovery of Phenosulfazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for replicating the pivotal experiments that defined the initial biological activities of Phenosulfazole (also known as Darvisul or N-(2-thiazolyl)-p-hydroxybenzenesulfonamide). Drawing from early publications, this document outlines the core methodologies for assessing this compound's antibacterial and antiviral properties, offering a baseline for comparison with contemporary alternatives.
Introduction
This compound emerged in an era of significant chemotherapeutic discovery. Its initial investigations centered on two key areas: its efficacy as an antibacterial agent, specifically against Escherichia coli, and its potential as an antiviral compound in the context of poliomyelitis research. The experiments detailed below represent the foundational work that characterized these activities.
Key Experiment 1: Antibacterial Activity - Competitive Inhibition of E. coli Growth
The primary antibacterial experiments with this compound demonstrated its role as a competitive antagonist of p-hydroxybenzoic acid (POB), an essential metabolite for E. coli. The key assay involved quantifying the inhibition of bacterial growth and its reversal with the addition of POB.
Experimental Protocol
This protocol is based on the methodologies described in early studies on POB analogs.[1][2][3][4]
-
Bacterial Strain and Media:
-
Strain: Escherichia coli (W strain, ATCC 9637, was commonly used in such studies).
-
Media: A minimal medium agar is prepared. This is crucial as rich media may contain POB, which would interfere with the assay. The medium should contain essential salts and a carbon source like glucose.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., dilute NaOH, followed by neutralization and filter sterilization).
-
p-Hydroxybenzoic Acid (POB) Stock Solution: Prepare a sterile stock solution of POB in water.
-
Bacterial Inoculum: Grow an overnight culture of E. coli in a minimal liquid medium. Dilute the culture to a standardized concentration (e.g., ~10^3 cells/mL).
-
-
Pour Plate Assay:
-
Melt the minimal medium agar and cool it to approximately 45°C.
-
In sterile petri dishes, add varying concentrations of this compound.
-
To a subset of these plates, add a fixed concentration of POB to test for competitive reversal.
-
Add a standardized inoculum of the E. coli culture (e.g., 100-200 cells) to each plate.
-
Pour the cooled agar into the plates, swirl to mix, and allow to solidify.
-
A control plate with no this compound or POB should be included.
-
-
Incubation and Data Collection:
-
Incubate the plates at 37°C for 24-48 hours.
-
Observe and record the colony size and number on each plate. A significant reduction in colony size or number in the presence of this compound indicates inhibition. The restoration of growth in the plates containing both this compound and POB demonstrates competitive antagonism.
-
Data Presentation
The results of this experiment can be summarized in the following table:
| This compound Conc. (µg/mL) | p-Hydroxybenzoic Acid (POB) Conc. (µg/mL) | Colony Size (Relative Scale) | Number of Colonies |
| 0 | 0 | ++++ | ~150 |
| 50 | 0 | ++ | ~145 |
| 100 | 0 | + | ~140 |
| 200 | 0 | Microscopic | ~130 |
| 200 | 1 | +++ | ~148 |
| 200 | 2 | ++++ | ~150 |
Data are hypothetical and for illustrative purposes.
Logical Relationship of the Antibacterial Assay
Caption: Logical flow of the E. coli growth inhibition assay.
Key Experiment 2: Antiviral Activity - In Vivo Poliomyelitis Model
The initial investigations into this compound's antiviral potential were conducted in the context of the urgent search for treatments for poliomyelitis. The key experiments of that era relied on in vivo animal models to assess the efficacy of candidate compounds.
Experimental Protocol
This protocol is a representation of the methodologies used in the 1940s and 1950s for polio research.[5]
-
Animal Model:
-
Species: Rhesus monkeys (Macaca mulatta) were the standard model for poliomyelitis research.
-
Acclimatization: Animals should be quarantined and acclimatized to the laboratory conditions.
-
-
Virus Strain and Inoculation:
-
Virus: A virulent strain of poliovirus, maintained through passage in monkeys, would be used.
-
Inoculation: A standardized dose of the virus suspension is administered via intracerebral injection. This route was chosen to reliably induce paralytic poliomyelitis.
-
-
Treatment Regimen:
-
Test Group: A group of monkeys receives this compound treatment. The dosage and route of administration (e.g., oral, intraperitoneal) would be determined by preliminary toxicity studies. Treatment would typically begin shortly before or at the time of virus inoculation.
-
Control Group: A control group of monkeys receives a placebo (e.g., saline) following the same schedule as the test group.
-
-
Observation and Endpoint:
-
Clinical Scoring: Monkeys are observed daily for the onset of clinical signs of poliomyelitis, including fever, weakness, and paralysis. A scoring system would be used to quantify the severity of the disease.
-
Endpoint: The primary endpoint is the prevention or delay of paralysis and death.
-
Data Presentation
The results of this type of study are typically presented as follows:
| Group | Number of Animals | Number Developing Paralysis | Mean Time to Onset of Paralysis (Days) | Mortality Rate (%) |
| Control (Placebo) | 10 | 9 | 7 | 80 |
| This compound | 10 | 4 | 12 | 30 |
Data are hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow
Caption: Hypothesized poliovirus pathway and point of intervention.
Caption: Workflow for the in vivo antiviral poliomyelitis assay.
Comparison with Modern Alternatives
| Feature | This compound (Historic) | Modern Antibacterials (e.g., Fluoroquinolones) | Modern Antivirals (e.g., Pocapavir for Polio) |
| Target | Dihydropteroate synthase pathway (as a POB analog) | DNA gyrase, Topoisomerase IV | Viral capsid function |
| Spectrum | Narrow (specific to organisms requiring POB) | Broad-spectrum | Narrow (specific to picornaviruses) |
| Potency | Moderate | High | High |
| Development Stage | Investigational (historical) | Clinically approved | Investigational/compassionate use |
| Key Assays | Growth inhibition, in vivo animal models | MIC determination, PK/PD studies, clinical trials | Cell-based CPE assays, viral yield reduction, animal models, clinical trials |
Conclusion
The initial experiments on this compound, while lacking the sophistication of modern assays, laid the groundwork for understanding its biological activities. Replicating these foundational studies provides a valuable benchmark for evaluating novel antimicrobial and antiviral candidates. The competitive antagonism of POB in E. coli and the in vivo efficacy against poliovirus in animal models were the key discoveries that defined this compound's early potential. This guide offers the necessary framework for researchers to reproduce and build upon this historical research.
References
- 1. INHIBITION OF ESCHERICHIA COLI BY p-AMINOBENZOIC ACID AND ITS REVERSAL BY p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Escherichia coli by p-aminobenzoic acid and its reversal by p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sixty years of the polio 'miracle' vaccine :: Understanding Animal Research [understandinganimalresearch.org.uk]
Safety Operating Guide
Proper Disposal of Phenosulfazole: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Phenosulfazole, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a compound used in research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. The following procedures are based on established best practices for the disposal of hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Spill Response: In the event of a spill, isolate the area. Use an absorbent material, such as vermiculite or sand, to contain the spill. Collect the absorbed material into a designated, labeled hazardous waste container. Do not allow the chemical to enter drains.
II. This compound: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for its proper handling and in determining compatible materials for waste containers.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₃S₂[1][2] |
| Molecular Weight | 256.3 g/mol [1][2] |
| IUPAC Name | 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide[1] |
| CAS Number | 515-54-8 |
| Appearance | Solid (form may vary) |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular solid waste.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Identification: this compound waste should be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be kept separate to avoid dangerous reactions.
Step 2: Containerization and Labeling
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, and absorbent pads, in a designated, durable, and sealable hazardous waste container. Chemically contaminated sharps must be placed in a puncture-proof container.
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible container.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings. The date of accumulation should also be included.
Step 3: Storage
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be away from general laboratory traffic and provide secondary containment for liquid waste to prevent spills.
Step 4: Professional Disposal
-
Engage a Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.
-
Institutional Procedures: Contact your institution's EHS department to arrange for the collection and transportation of the hazardous waste.
-
Documentation: Ensure all necessary waste disposal documentation is completed accurately as required by your institution and local regulations.
IV. Experimental Protocols
Currently, there are no standardized experimental protocols for the in-lab treatment or neutralization of this compound waste. Therefore, the recommended procedure is collection and disposal via a professional service.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Phenosulfazole
Hazard Identification and Personal Protective Equipment (PPE)
Given that sulfonamides can be hazardous, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling Phenosulfazole, based on the potential hazards identified for similar compounds.[1][2][3][4][5]
| Potential Hazard | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Skin & Eye Irritation | Chemical-resistant gloves, Lab coat, Safety goggles or face shield | Nitrile or neoprene gloves are recommended. Ensure lab coats are fully buttoned. Use safety goggles for all procedures; a face shield is advised when there is a risk of splashing. |
| Respiratory Irritation | Fume hood or certified respirator | All handling of powdered this compound should be conducted in a chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Allergic Skin Reaction | Double gloving, disposable lab coat | For individuals with known sensitivities to sulfonamides, double gloving can provide an extra layer of protection. Disposable lab coats should be considered to prevent cross-contamination. |
| Harmful if Swallowed | No eating, drinking, or smoking in the laboratory | Strict adherence to general laboratory safety rules is essential. Wash hands thoroughly after handling the compound. |
| Potential for Genetic Defects, Cancer, and Reproductive Harm | Full PPE as listed above, contained work area | Given the potential for serious long-term health effects with some sulfonamides, it is prudent to handle this compound in a designated and contained area to minimize exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.
-
Preparation and Planning:
-
Before beginning any work, review the available safety information for sulfonamides.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Have a spill kit readily accessible.
-
-
Handling the Compound:
-
Wear all required PPE before entering the designated handling area.
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
If preparing solutions, add the solid this compound to the solvent slowly.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats, paper towels) | Place in a designated, clearly labeled hazardous waste container with a liner. The container should be sealed when not in use. |
| Liquid Waste (e.g., unused solutions, rinsates) | Collect in a sealed, properly labeled, and chemical-resistant hazardous waste container. Do not mix with other solvent waste streams unless compatible. |
| Sharps (e.g., contaminated needles, pipette tips) | Dispose of in a designated sharps container that is clearly labeled as hazardous waste. |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers. |
Experimental Protocols: Key Considerations
While specific experimental protocols will vary, the following safety considerations should be integrated into all methodologies involving this compound:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Containment: For reactions involving heating or potential for aerosol generation, use sealed reaction vessels or conduct the experiment in a glove box.
-
Emergency Procedures: Ensure all laboratory personnel are familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for handling this compound from receipt of the chemical to the final disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
